molecular formula C45H73NO16 B034120 Josamycin propionate CAS No. 40922-77-8

Josamycin propionate

Cat. No.: B034120
CAS No.: 40922-77-8
M. Wt: 884.1 g/mol
InChI Key: NBWASFCRCRXRKF-YCHKUYILSA-N
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Description

Josamycin propionate, also known as this compound, is a useful research compound. Its molecular formula is C45H73NO16 and its molecular weight is 884.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

40922-77-8

Molecular Formula

C45H73NO16

Molecular Weight

884.1 g/mol

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4S,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-propanoyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate

InChI

InChI=1S/C45H73NO16/c1-13-34(50)59-42-38(46(10)11)39(61-37-24-45(9,53)43(29(7)56-37)60-35(51)21-25(2)3)28(6)57-44(42)62-40-31(19-20-47)22-26(4)32(49)18-16-14-15-17-27(5)55-36(52)23-33(41(40)54-12)58-30(8)48/h14-16,18,20,25-29,31-33,37-44,49,53H,13,17,19,21-24H2,1-12H3/b15-14-,18-16-/t26-,27-,28-,29+,31+,32+,33-,37+,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1

InChI Key

NBWASFCRCRXRKF-YCHKUYILSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H](C[C@H]([C@H](/C=C\C=C/C[C@H](OC(=O)C[C@H]([C@@H]2OC)OC(=O)C)C)O)C)CC=O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C

Canonical SMILES

CCC(=O)OC1C(C(C(OC1OC2C(CC(C(C=CC=CCC(OC(=O)CC(C2OC)OC(=O)C)C)O)C)CC=O)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C

Other CAS No.

40922-77-8

Synonyms

Leucomycin V, 3-acetate 4B-(3-methylbutanoate) 9-propanoate; 9-Propiponyljosamycin; Josamy; Josaxin; Leucomycin V 3-acetate 4''-(3-methylbutanoate)9-propanoate; Leucomycin V 3-acetate 9-propanoate 4''-(3-methylbutanoate)

Origin of Product

United States

Foundational & Exploratory

josamycin propionate mechanism of action on ribosomal 50s subunit

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Josamycin (B1673084) Propionate (B1217596) on the Ribosomal 50S Subunit

Introduction

Josamycin, a 16-membered ring macrolide antibiotic derived from Streptomyces narbonensis, is a potent inhibitor of bacterial protein synthesis.[1][2] Like other macrolides, its primary target is the large (50S) subunit of the bacterial ribosome.[3][4][5] By binding to this crucial cellular machinery, josamycin effectively halts the production of essential proteins, leading to a bacteriostatic effect, though it can be bactericidal at high concentrations.[2][6] This technical guide provides a detailed examination of the molecular interactions and functional consequences of josamycin's binding to the 50S ribosomal subunit, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Binding and Inhibition

The antibacterial activity of josamycin stems from its high-affinity binding to the 50S ribosomal subunit, which physically obstructs the process of protein elongation.

Binding Site within the Nascent Peptide Exit Tunnel (NPET)

Josamycin binds to a single site on the 50S subunit located within the nascent peptide exit tunnel (NPET).[7][8] This tunnel is a critical passageway through which newly synthesized polypeptide chains emerge from the ribosome.[8] The binding site is situated near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for forming peptide bonds.[1][9]

The interaction is primarily with the 23S ribosomal RNA (rRNA), which forms the architectural and catalytic core of the 50S subunit. The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions between the antibiotic and specific rRNA nucleotides.[5] Structural studies on other macrolides and related ribosomes have identified key nucleotides involved in this interaction, such as those in domain V of the 23S rRNA.[10] For instance, a covalent bond has been observed between josamycin and nucleotide A2062 in the Deinococcus radiodurans 50S subunit, highlighting the stable nature of this interaction.[11]

Inhibition of Peptide Elongation and Translocation

By occupying a strategic position within the NPET, josamycin creates a steric blockade that interferes with the progression of the nascent polypeptide chain.[7] This leads to the inhibition of protein synthesis through a multi-faceted mechanism:

  • Context-Specific Elongation Arrest: Josamycin's inhibitory effect is dependent on the specific amino acid sequence of the nascent peptide.[1] It significantly slows the formation of the first peptide bond and can completely halt elongation after the synthesis of the second or third peptide bond.[1] This selective inhibition suggests that the antibiotic's action is not merely a simple "plug" in the tunnel but involves complex interactions between the drug, the ribosome, and the nascent chain.[8]

  • Inhibition of Translocation: The binding of josamycin to the 50S subunit interferes with the translocation process, which is the coordinated movement of tRNA and mRNA through the ribosome after each peptide bond formation.[2][5] This blockage prevents the ribosome from moving to the next codon on the mRNA, effectively stalling translation.[6]

Dual Inhibitory Action: A Two-Pronged Attack

Research has revealed a dual mechanism for josamycin's growth-inhibitory effects:[12]

  • Direct Inhibition: As described above, the primary mechanism is the direct, physical blockage of peptide elongation within the NPET.[12]

  • Indirect Inhibition via Peptidyl-tRNA Drop-off: Josamycin actively promotes the premature dissociation (drop-off) of peptidyl-tRNA from the ribosome.[1][12] This process is significantly faster than the dissociation of the drug itself.[1] The rapid drop-off of these incomplete peptide chains depletes the intracellular pool of charged tRNAs, making them unavailable for further protein synthesis and indirectly inhibiting translation.[12]

This dual action makes josamycin a particularly effective inhibitor, as it not only stops the function of the targeted ribosome but also depletes the resources needed for overall protein synthesis in the cell.

Data Presentation: Quantitative Analysis of Josamycin-Ribosome Interaction

The following table summarizes key quantitative data characterizing the interaction of josamycin with its ribosomal target.

ParameterValueOrganism/SystemReference
Dissociation Constant (Kd) 5.5 nMEscherichia coli Ribosomes[1]
Average Ribosome Lifetime 3 hoursEscherichia coli Ribosomes[1]
IC50 (Protein Synthesis) 12.3 µMBovine Mitochondrial Translation System[13]
IC50 (Cell Growth) 39 µMHuman K562 Cancer Cells[13]

Note: The IC50 values in mammalian systems highlight the known off-target effects of some macrolides on mitochondrial ribosomes, which share structural similarities with bacterial ribosomes.[13]

Experimental Protocols

The elucidation of josamycin's mechanism of action relies on a combination of biochemical and structural biology techniques.

Protocol 1: In Vitro Translation Assay

This assay is used to directly measure the inhibitory effect of an antibiotic on protein synthesis in a controlled, cell-free environment.

  • System Preparation: A cell-free translation system is assembled using purified components from Escherichia coli. This includes 70S ribosomes, mRNA (encoding a specific peptide), a complete set of aminoacyl-tRNAs, and translation factors.[1]

  • Inhibition Assay: The translation reaction is initiated in the presence of varying concentrations of josamycin.

  • Analysis: The synthesis of peptides is monitored over time. The point of inhibition (e.g., after the formation of a dipeptide or tripeptide) is determined by analyzing the reaction products using techniques like high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Data Interpretation: This method allows for the precise characterization of how josamycin affects different stages of elongation and its dependence on the nascent peptide sequence.[1]

Protocol 2: Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes

Cryo-EM is a powerful structural technique used to visualize the high-resolution three-dimensional structure of the antibiotic bound to the ribosome.

  • Complex Formation: Highly purified bacterial 50S ribosomal subunits are incubated with a saturating concentration of josamycin to ensure the formation of a stable complex.[14][15] For compounds with low solubility, specialized buffer exchange methods may be employed.[15]

  • Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, called vitrification, freezes the sample in a near-native, hydrated state without forming ice crystals.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope (TEM) equipped with a direct electron detector.[14] Thousands of images, each containing randomly oriented ribosome particles, are collected.

  • Image Processing and 3D Reconstruction: Single particles are computationally picked from the micrographs. Sophisticated software (e.g., RELION) is used to align the particles and reconstruct a high-resolution 3D density map of the ribosome-josamycin complex.[14][16]

  • Model Building and Analysis: An atomic model of the complex is built into the cryo-EM density map.[15] This final structure reveals the precise binding pocket, the conformation of the antibiotic, and the specific molecular interactions (hydrogen bonds, hydrophobic contacts) with the rRNA and ribosomal proteins.

Mandatory Visualizations

Diagram 1: Josamycin Mechanism of Action Pathway

Josamycin_Action_Pathway cluster_cell Bacterial Cell Josamycin Josamycin Propionate Ribosome 50S Ribosomal Subunit Josamycin->Ribosome Binds to 23S rRNA NPET Nascent Peptide Exit Tunnel (NPET) Ribosome->NPET Contains Elongation Peptide Chain Elongation Ribosome->Elongation Blocks Elongation (Steric Hindrance) Dropoff Peptidyl-tRNA Drop-off Ribosome->Dropoff Stimulates PTC Peptidyl Transferase Center (PTC) NPET->PTC Proximity to Inhibition Protein Synthesis Inhibition Elongation->Inhibition Direct Inhibition Depletion tRNA Pool Depletion Dropoff->Depletion Leads to Depletion->Inhibition Indirect Inhibition

Caption: Pathway of josamycin's inhibitory action on the bacterial ribosome.

Diagram 2: Cryo-EM Experimental Workflow

CryoEM_Workflow cluster_workflow Cryo-EM Workflow for Ribosome-Antibiotic Complex Purification 1. Purify 50S Ribosomal Subunits Complex 2. Form Ribosome-Josamycin Complex Purification->Complex Vitrification 3. Plunge-Freeze Sample (Vitrification) Complex->Vitrification Collection 4. TEM Data Collection Vitrification->Collection Processing 5. Single Particle Image Processing Collection->Processing Reconstruction 6. 3D Map Reconstruction Processing->Reconstruction Modeling 7. Atomic Model Building & Refinement Reconstruction->Modeling Analysis 8. Structural Analysis of Binding Site Modeling->Analysis

Caption: Experimental workflow for structural analysis via Cryo-Electron Microscopy.

Diagram 3: Logical Relationship of Inhibition

Logical_Relationship cluster_logic Logical Flow of Josamycin's Inhibitory Action Binding Josamycin binds to 23S rRNA in NPET StericClash Steric Occlusion of the Exit Tunnel Binding->StericClash causes PeptidylDropoff Increased Rate of Peptidyl-tRNA Drop-off Binding->PeptidylDropoff induces ElongationArrest Nascent Peptide Elongation Arrested StericClash->ElongationArrest results in ProteinHalt Cessation of Protein Synthesis ElongationArrest->ProteinHalt contributes to tRNADepletion Depletion of Available tRNA Pool PeptidylDropoff->tRNADepletion leads to tRNADepletion->ProteinHalt contributes to

Caption: Logical relationship from josamycin binding to protein synthesis inhibition.

References

The Discovery and Isolation of Josamycin from Streptomyces narbonensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and purification of josamycin (B1673084), a macrolide antibiotic produced by the bacterium Streptomyces narbonensis. It is intended for researchers, scientists, and drug development professionals engaged in the fields of natural product discovery, antibiotic development, and microbial fermentation. This document details the historical context of josamycin's discovery, the characteristics of the producing organism, and comprehensive experimental protocols for its production and purification. Quantitative data on fermentation parameters and purification yields are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes a visual representation of a generalized regulatory pathway for macrolide biosynthesis in Streptomyces, offering insights into the complex molecular mechanisms governing its production.

Introduction

The relentless challenge of antimicrobial resistance necessitates a continuous search for novel and effective antibiotic agents. The genus Streptomyces has historically been a prolific source of clinically significant antibiotics.[1] Among the vast array of compounds isolated from these filamentous bacteria is josamycin, a 16-membered macrolide antibiotic. Josamycin was first isolated in 1964 by Hamao Umezawa and his colleagues from strains of Streptomyces narbonensis var. josamyceticus.[2] This discovery marked a significant contribution to the arsenal (B13267) of macrolide antibiotics available for treating bacterial infections.

This guide aims to provide a comprehensive technical resource on the foundational aspects of josamycin, from the initial discovery of the producing organism to the detailed methodologies for its isolation and purification.

The Producing Organism: Streptomyces narbonensis

Streptomyces narbonensis, a species of Gram-positive actinomycete, was first isolated from soil in France in 1955.[3] Like many members of its genus, it is characterized by its filamentous growth, forming a branching substrate mycelium and an aerial mycelium that bears chains of spores.[3] Colonies typically exhibit a chalky or powdery appearance due to spore formation.[3] This aerobic bacterium possesses a high G+C content in its DNA and is a saprotroph, playing a crucial role in the decomposition of organic matter in soil ecosystems.[3] Notably, S. narbonensis is capable of producing multiple secondary metabolites, including the macrolide antibiotics narbomycin (B1235643) and josamycin.[3] The strain specifically identified for josamycin production is designated as Streptomyces narbonensis var. josamyceticus.[4]

Fermentation for Josamycin Production

The production of josamycin is achieved through submerged fermentation of Streptomyces narbonensis var. josamyceticus under controlled aerobic conditions. The following sections detail the key parameters and a general protocol for the fermentation process.

Fermentation Parameters

The yield of josamycin is highly dependent on the optimization of various fermentation parameters. While specific, high-yield industrial processes are often proprietary, the foundational parameters have been outlined in scientific literature and patents. The following table summarizes key fermentation parameters for josamycin production. Due to the limited availability of specific quantitative data in the public domain, this table presents a range of typical values based on early research and general knowledge of Streptomyces fermentation.

ParameterTypical Range/ValueNotes
Producing Strain Streptomyces narbonensis var. josamyceticusStrain A 204-P (ATCC 17835) is a deposited strain.[4]
Culture Medium Aqueous nutrient mediumContains assimilable sources of carbon, nitrogen, and inorganic salts.[4]
Carbon Sources Glucose, Starch, MolassesConcentrations can be optimized for optimal yield.
Nitrogen Sources Soybean meal, Peptone, Yeast extractProvide essential nutrients for bacterial growth and secondary metabolite production.
Inorganic Salts CaCO₃, K₂HPO₄, MgSO₄, NaCl, FeSO₄Essential for maintaining pH and providing necessary ions.
Temperature 25°C - 30°COptimal temperature for growth and antibiotic production.[4]
pH 6.0 - 7.5Initial pH of the medium is crucial; it may change during fermentation.
Aeration Aerobic conditions are essentialAchieved through shaking in flasks or sparging in fermenters.
Agitation 130 strokes/min (shaking culture)Ensures proper mixing and oxygen transfer.
Fermentation Time 2 - 5 daysDuration depends on the specific conditions and desired yield.[4]
Experimental Protocol: Shake Flask Fermentation

This protocol describes a general procedure for the laboratory-scale production of josamycin in shake flasks.

  • Medium Preparation: Prepare a suitable fermentation medium (e.g., containing glucose, soybean meal, and inorganic salts) and dispense into Erlenmeyer flasks.

  • Sterilization: Sterilize the flasks containing the medium by autoclaving at 121°C for 20 minutes.

  • Inoculation: After cooling, inoculate the sterile medium with a spore suspension or a vegetative mycelium culture of Streptomyces narbonensis var. josamyceticus.

  • Incubation: Incubate the flasks on a rotary shaker at a constant temperature (e.g., 27-29°C) and agitation speed (e.g., 130 rpm).[4]

  • Monitoring: Monitor the fermentation over 3-5 days. The pH of the culture filtrate can be periodically checked.

  • Harvesting: After the incubation period, harvest the fermentation broth for the extraction of josamycin.

Isolation and Purification of Josamycin

The recovery of josamycin from the fermentation broth involves a multi-step process of extraction and purification. The following sections provide a detailed methodology for these procedures.

Experimental Workflow for Josamycin Isolation

The overall workflow for the isolation and purification of josamycin from the fermentation broth is depicted in the following diagram.

Josamycin_Isolation_Workflow Fermentation_Broth Fermentation Broth (S. narbonensis culture) Filtration Filtration Fermentation_Broth->Filtration Culture_Filtrate Culture Filtrate (Aqueous phase containing josamycin) Filtration->Culture_Filtrate Mycelial_Cake Mycelial Cake (Discarded) Filtration->Mycelial_Cake Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture_Filtrate->Solvent_Extraction Aqueous_Phase Aqueous Phase (Discarded) Solvent_Extraction->Aqueous_Phase Organic_Phase Organic Phase (Josamycin-rich extract) Solvent_Extraction->Organic_Phase Concentration Concentration (Under vacuum) Organic_Phase->Concentration Crude_Extract Crude Josamycin Extract Concentration->Crude_Extract Chromatography Column Chromatography (e.g., Silica (B1680970) Gel) Crude_Extract->Chromatography Purified_Fractions Purified Josamycin Fractions Chromatography->Purified_Fractions Crystallization Crystallization Purified_Fractions->Crystallization Pure_Josamycin Pure Josamycin Crystals Crystallization->Pure_Josamycin

Caption: Workflow for the isolation and purification of josamycin.

Detailed Experimental Protocols

4.2.1. Extraction of Josamycin from Fermentation Broth

  • Filtration: Separate the mycelial biomass from the fermentation broth by filtration using a Buchner funnel or by centrifugation. The josamycin is primarily present in the culture filtrate.

  • pH Adjustment: Adjust the pH of the culture filtrate to a slightly alkaline range (e.g., pH 7.5) to ensure that the basic josamycin molecule is in its non-ionized, more solvent-extractable form.

  • Solvent Extraction: Extract the josamycin from the filtrate using a water-immiscible organic solvent such as ethyl acetate.[4] Perform the extraction multiple times to ensure a high recovery rate.

  • Phase Separation: Separate the organic phase (containing josamycin) from the aqueous phase.

  • Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude, concentrated extract of josamycin.[4]

4.2.2. Purification of Josamycin

  • Column Chromatography: Purify the crude extract using column chromatography. A common stationary phase is silica gel. The mobile phase can be a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to separate josamycin from other impurities.

  • Fraction Collection: Collect fractions from the column and analyze them for the presence and purity of josamycin using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Crystallization: Pool the fractions containing pure josamycin and concentrate them. Induce crystallization by adding a non-polar solvent (e.g., ether) to a concentrated solution of josamycin in a more polar solvent (e.g., ethanol).

  • Final Product: Collect the resulting colorless needle-like crystals of josamycin by filtration and dry them. The melting point of pure josamycin is approximately 130-133°C.

Quantitative Data on Purification

The following table provides illustrative data on the purification of josamycin. Specific yields and purity levels can vary significantly based on the starting titer in the fermentation broth and the efficiency of each purification step.

Purification StepStarting MaterialProductYield (%)Purity (%)
Solvent Extraction 8700 mL Culture Filtrate7300 mL Ethyl Acetate Extract~85~10-20
Concentration 7300 mL Ethyl Acetate Extract730 mL Concentrated Extract>95~20-40
Column Chromatography Crude ExtractPurified Josamycin Fractions~60-70>90
Crystallization Purified FractionsCrystalline Josamycin~80-90>98

Note: The yield and purity values are estimates for illustrative purposes and are highly dependent on the specific experimental conditions.

Regulatory Pathway of Macrolide Biosynthesis in Streptomyces

The biosynthesis of macrolide antibiotics like josamycin in Streptomyces is a complex process that is tightly regulated at the genetic level. The genes responsible for the biosynthesis of a particular antibiotic are typically clustered together on the chromosome. The expression of these biosynthetic gene clusters is controlled by a hierarchical network of regulatory proteins. While the specific regulatory pathway for josamycin in S. narbonensis is not fully elucidated in publicly available literature, a generalized model for macrolide biosynthesis regulation in Streptomyces can be presented.

This regulation often involves:

  • Pleiotropic Regulators: Global regulators that respond to environmental and physiological signals, such as nutrient limitation, and control the onset of secondary metabolism.

  • Pathway-Specific Regulators: These regulators, often encoded within the biosynthetic gene cluster (cluster-situated regulators or CSRs), directly control the transcription of the biosynthetic genes.[1] A well-known family of such regulators is the Streptomyces Antibiotic Regulatory Proteins (SARPs).

  • Signaling Molecules: Small, diffusible molecules like gamma-butyrolactones can act as signals to trigger the regulatory cascade leading to antibiotic production.

The following diagram illustrates a generalized regulatory cascade for macrolide biosynthesis in Streptomyces.

Macrolide_Regulation_Pathway cluster_global Global Signals cluster_pleiotropic Pleiotropic Regulation cluster_pathway_specific Pathway-Specific Regulation cluster_biosynthesis Macrolide Biosynthesis Nutrient_Limitation Nutrient Limitation (e.g., N, P, C starvation) Pleiotropic_Regulator Pleiotropic Regulator (e.g., AfsR) Nutrient_Limitation->Pleiotropic_Regulator Growth_Phase Stationary Phase Growth_Phase->Pleiotropic_Regulator SARP_Gene SARP Gene (Pathway-specific activator gene) Pleiotropic_Regulator->SARP_Gene Activates transcription Gamma_Butyrolactone γ-Butyrolactone (Signaling Molecule) Receptor_Protein Receptor Protein Gamma_Butyrolactone->Receptor_Protein Binds and relieves repression Receptor_Protein->SARP_Gene Derepresses transcription SARP_Protein SARP Protein (Activator) SARP_Gene->SARP_Protein Translation Biosynthetic_Genes Macrolide Biosynthetic Genes (e.g., PKS genes) SARP_Protein->Biosynthetic_Genes Binds to promoter and activates transcription Macrolide_Antibiotic Macrolide Antibiotic (e.g., Josamycin) Biosynthetic_Genes->Macrolide_Antibiotic Enzymatic synthesis

Caption: A generalized regulatory cascade for macrolide biosynthesis.

Conclusion

Josamycin remains a significant member of the macrolide class of antibiotics, and the understanding of its production by Streptomyces narbonensis provides a valuable case study in the field of natural product discovery and development. This technical guide has consolidated the available information on the discovery, fermentation, isolation, and purification of josamycin. While detailed quantitative data on industrial-scale production remains largely proprietary, the principles and protocols outlined here provide a solid foundation for laboratory-scale work and further research. The exploration of the regulatory mechanisms governing josamycin biosynthesis presents an exciting avenue for future studies, with the potential for strain improvement and yield enhancement through genetic engineering approaches. The continued investigation into the vast metabolic potential of Streptomyces species is crucial for the discovery of new therapeutic agents to combat the growing threat of antibiotic resistance.

References

In-Depth Technical Guide to the Chemical Structure and Synthesis of Josamycin Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis pathway of josamycin (B1673084) propionate (B1217596), a macrolide antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure of Josamycin Propionate

This compound is a semi-synthetic derivative of josamycin, a 16-membered macrolide antibiotic produced by the fermentation of Streptomyces narbonensis var. josamyceticus. The propionylation of the hydroxyl group at the C-9 position of the josamycin aglycone enhances its pharmacokinetic properties.

The chemical structure of this compound is characterized by a complex macrolactone ring, substituted with various functional groups, including two deoxy sugars, mycaminose (B1220238) and mycarose.

Key Structural Features:

  • Molecular Formula: C45H73NO16[1][2]

  • Molecular Weight: 884.06 g/mol [1]

  • IUPAC Name: [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-10-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate[2]

  • CAS Number: 40922-77-8[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC45H73NO16[1][2]
Molecular Weight884.06 g/mol [1]
AppearanceWhite or slightly yellowish, crystalline, slightly hygroscopic powder
SolubilityPractically insoluble in water, soluble in methanol (B129727) and ethanol
Specific Optical Rotation-65° to -75° (dried substance)

Synthesis Pathway of this compound

The synthesis of this compound is a two-stage process. The first stage involves the fermentative production of the precursor molecule, josamycin. The second stage is a semi-synthetic step where josamycin is chemically modified to yield this compound.

Stage 1: Fermentative Production of Josamycin

Josamycin is produced by culturing the bacterium Streptomyces narbonensis var. josamyceticus under aerobic conditions in a nutrient-rich medium.

Experimental Protocol for Josamycin Fermentation (Illustrative):

  • Inoculum Preparation: A seed culture of Streptomyces narbonensis var. josamyceticus is prepared by inoculating a suitable liquid medium and incubating until a sufficient cell density is reached.

  • Fermentation: The production medium, typically containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal), and essential minerals, is inoculated with the seed culture.

  • Incubation: The fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, and aeration for a period of several days.

  • Extraction and Purification: After the fermentation is complete, the josamycin is extracted from the fermentation broth using a suitable organic solvent. The crude extract is then purified using chromatographic techniques to obtain pure josamycin.

Stage 2: Semi-synthesis of this compound

This compound is synthesized from josamycin via a selective propionylation reaction. This reaction targets one of the secondary hydroxyl groups of the josamycin molecule.

Reaction:

Josamycin + Propionic Anhydride --(Pyridine)--> this compound

Experimental Protocol for the Synthesis of this compound:

A patented method for the synthesis of alkanoyl-josamycins provides the following experimental details:

  • Reactants:

  • Procedure:

    • Dissolve 20 g of Josamycin in 25 g of propionic anhydride.

    • Add 0.1 ml of pyridine to the solution to catalyze the reaction.

  • Purification: The patent does not specify the purification method. However, standard techniques for purifying organic compounds, such as crystallization or chromatography, would be employed to isolate and purify the this compound.

Table 2: Quantitative Data for this compound Synthesis

ParameterValue/Condition
Reactants
Josamycin20 g
Propionic Anhydride25 g
Pyridine (catalyst)0.1 ml
Reaction Conditions
TemperatureNot specified in the cited patent. Propionylation reactions are often conducted at room temperature or with gentle heating.
Reaction TimeNot specified in the cited patent. Reaction progress would typically be monitored by techniques like TLC or HPLC.
Yield
Theoretical YieldTo be calculated based on the stoichiometry of the reaction.
Actual YieldNot specified in the cited patent.

Synthesis Pathway Diagram:

Synthesis_Pathway cluster_fermentation Stage 1: Fermentation cluster_synthesis Stage 2: Semi-synthesis Streptomyces_narbonensis Streptomyces narbonensis var. josamyceticus Fermentation_Broth Fermentation Broth (containing Josamycin) Streptomyces_narbonensis->Fermentation_Broth Fermentation Josamycin_Crude Crude Josamycin Extract Fermentation_Broth->Josamycin_Crude Extraction Josamycin_Pure Pure Josamycin Josamycin_Crude->Josamycin_Pure Purification Josamycin_Reactant Josamycin Josamycin_Pure->Josamycin_Reactant Reaction_Mixture Reaction Mixture Josamycin_Reactant->Reaction_Mixture Propionic_Anhydride Propionic Anhydride Propionic_Anhydride->Reaction_Mixture Pyridine Pyridine (catalyst) Pyridine->Reaction_Mixture Josamycin_Propionate This compound Reaction_Mixture->Josamycin_Propionate Propionylation

Caption: Synthesis pathway of this compound.

Conclusion

This technical guide has detailed the chemical structure of this compound and outlined its synthesis pathway, which involves the fermentation of josamycin followed by a semi-synthetic propionylation step. The provided experimental protocols and quantitative data offer a foundational understanding for researchers and professionals in the field of drug development. Further optimization of the semi-synthetic step, particularly regarding reaction conditions and purification methods, may be necessary to achieve high yields and purity for pharmaceutical applications.

References

In Vitro Antibacterial Spectrum of Josamycin Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of josamycin (B1673084) propionate (B1217596). Josamycin is a macrolide antibiotic produced by Streptomyces narbonensis.[1] It exhibits a broad spectrum of activity against a variety of clinically relevant bacteria.[1] This document summarizes quantitative susceptibility data, details the experimental protocols used for its determination, and provides visualizations of its mechanism of action and the experimental workflow for assessing its antibacterial activity.

Data Presentation: In Vitro Susceptibility of Various Bacterial Species to Josamycin

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of josamycin against a range of Gram-positive, Gram-negative, anaerobic, and atypical bacteria. The data has been compiled from various in vitro studies. It is important to note that MIC values can vary depending on the testing methodology (e.g., broth microdilution or agar (B569324) dilution) and the specific strains tested.

Gram-Positive Aerobic Bacteria

Josamycin demonstrates significant activity against many Gram-positive aerobic bacteria, including key respiratory and skin and soft tissue pathogens.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Streptococcus pneumoniae20025320.06 - >256[2]
Streptococcus pyogenes1500.1250.50.03 - 1[2]
Staphylococcus aureus (Methicillin-susceptible)-1-≤0.39[3][4]
Staphylococcus aureus (Erythromycin-resistant)71>4>42 - >256[5]
Staphylococcus epidermidis-≤0.39--
Enterococcus spp.-0.5-1--[3]
Gram-Negative Aerobic Bacteria

The activity of josamycin against Gram-negative aerobic bacteria is generally more limited compared to its effects on Gram-positive organisms.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Haemophilus influenzae---2 - 16[3][4]
Bordetella pertussis----[1]
Neisseria gonorrhoeae----[1]
Neisseria meningitidis----[1]
Anaerobic Bacteria

Josamycin exhibits good in vitro activity against a variety of anaerobic bacteria, including clinically important species such as Bacteroides fragilis.[6]

Bacterial SpeciesNumber of Isolates% Susceptible at ≤3.12 µg/mLMIC Range (µg/mL)Reference(s)
Bacteroides fragilis-100%-[6]
Bacteroides spp.-100%-[6]
Peptococcus spp.28--[6]
Peptostreptococcus spp.---[6]
Clostridium perfringens---[1]
Fusobacterium spp.-Resistant-[6]
Atypical Bacteria

Josamycin is notably active against atypical respiratory pathogens, which are a common cause of community-acquired pneumonia.[1]

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Mycoplasma pneumoniae65-81 - 8[7][8]
Chlamydia pneumoniae---0.25[4]
Chlamydia trachomatis----[1]
Legionella pneumophila30---
Ureaplasma urealyticum----[1]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of josamycin propionate relies on standardized susceptibility testing methods. The two most common methods are broth microdilution and agar dilution, which are used to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method involves testing the susceptibility of microorganisms to antibiotics in a liquid medium.[9]

1. Preparation of Antimicrobial Agent:

  • A stock solution of josamycin is prepared in a suitable solvent.

  • Serial two-fold dilutions of the antibiotic are made in a cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate.[10]

2. Inoculum Preparation:

  • A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.[10]

  • This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Control wells are included: a growth control (broth and inoculum without antibiotic) and a sterility control (broth only).[10]

  • The plate is incubated at 35-37°C for 16-20 hours in ambient air.[9]

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of josamycin that completely inhibits visible bacterial growth (i.e., the well remains clear).[10]

Agar Dilution Method

This method is considered a reference standard for MIC determination and involves incorporating the antibiotic into an agar medium.[7]

1. Preparation of Antimicrobial Agent and Agar Plates:

  • A stock solution of josamycin is prepared.

  • A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of josamycin. This is achieved by adding a defined volume of the antibiotic solution to molten agar before it solidifies.[11]

  • A control plate without any antibiotic is also prepared.

2. Inoculum Preparation:

  • The bacterial inoculum is prepared and standardized as described for the broth microdilution method.

3. Inoculation and Incubation:

  • A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. A multipoint inoculator can be used to test multiple isolates simultaneously.

  • The plates are allowed to dry and then incubated at 35-37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of josamycin that inhibits the visible growth of the bacteria on the agar surface.[7]

Mandatory Visualizations

Mechanism of Action of Josamycin

Josamycin, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This action prevents the translocation of peptidyl-tRNA, thereby halting the elongation of the polypeptide chain.[1]

G cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Translocation_Inhibition Inhibition of Peptidyl-tRNA Translocation 50S_subunit->Translocation_Inhibition Leads to mRNA mRNA mRNA->30S_subunit binds Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->50S_subunit at P-site Polypeptide_chain Growing Polypeptide Chain Peptidyl_tRNA->Polypeptide_chain elongates Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->50S_subunit at A-site Josamycin Josamycin Josamycin->50S_subunit Binds to 50S subunit Protein_Synthesis_Block Blockage of Protein Synthesis Translocation_Inhibition->Protein_Synthesis_Block Results in Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis_Block->Bacteriostatic_Effect Causes

Mechanism of action of josamycin on the bacterial ribosome.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of josamycin using either the broth microdilution or agar dilution method.

G cluster_prep Preparation Phase cluster_method MIC Determination Method Start Start Prep_Antibiotic Prepare Josamycin Stock Solution Start->Prep_Antibiotic Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Broth_Dilution Broth Microdilution: Serial dilution of josamycin in 96-well plate Prep_Antibiotic->Broth_Dilution Agar_Dilution Agar Dilution: Incorporate josamycin into a series of agar plates Prep_Antibiotic->Agar_Dilution Inoculation Inoculate plates with bacterial suspension Prep_Inoculum->Inoculation Broth_Dilution->Inoculation Agar_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_Results Read Results: Observe for visible growth Incubation->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

General workflow for in vitro MIC determination.

References

In-depth Technical Guide: Josamycin Propionate Pharmacokinetics and Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of josamycin (B1673084) propionate (B1217596), a macrolide antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and is based on findings from preclinical and clinical studies.

Executive Summary

Josamycin, and its prodrug josamycin propionate, exhibit rapid absorption and wide distribution in the body. Following oral administration, this compound is hydrolyzed to the active josamycin base. The pharmacokinetic profile is characterized by significant intra- and inter-individual variability. Peak serum concentrations are typically reached within one to two hours. Josamycin demonstrates good tissue penetration, particularly in lung tissue, where concentrations can be several times higher than in the blood. The primary route of elimination is through biliary excretion. This guide summarizes key quantitative data, details the experimental methodologies used in its study, and provides visual representations of the experimental workflows.

Pharmacokinetic and Bioavailability Data

The following tables summarize the key pharmacokinetic parameters of josamycin and this compound from various in vivo studies.

Table 1: Pharmacokinetics of this compound in Healthy Human Volunteers (Steady-State)
FormulationDoseAnalyteCmax (µg/mL)tmax (h)
Reference Sachet1000 mgThis compound1.021.5
Reference Sachet1000 mgJosamycin Base0.361.8

Data from a multiple-dose bioequivalence study. Steady-state was achieved on day 4.[1]

Table 2: Pharmacokinetics of Josamycin Base in Healthy Human Volunteers (Single Dose)
FormulationDose (mg)Cmax (µg/mL) (mean)tmax (h)Serum Half-life (h) (mean)
Tablets7501.30.5 - 21.5
Tablets12504.80.5 - 21.5
Tablets20008.10.5 - 21.5
Solution (pH 4.0)10001.64 ± 0.670.39 ± 0.08-
Tablets1000 (2x500mg)0.05 - 0.710.33 - 2.0-

Data compiled from single-dose studies.[2][3] Note the high variability in Cmax and tmax for the tablet formulation compared to the solution.[3]

Table 3: Pharmacokinetics of Josamycin in Fowls (Single Dose)
Route of AdministrationDose (mg/kg)Cmax (µg/mL)tmax (h)Elimination Half-life (t½β) (h)Systemic Bioavailability (%)
Intravenous18--1.83 ± 0.06100
Oral1829.98 ± 1.92 (serum)22.33 ± 0.1333.88 ± 2.4
Intramuscular18-12.85 ± 0.1727.28 ± 1.46

Data from a pharmacokinetic study in fowls.[4]

Table 4: Tissue Distribution and Excretion of 14C-Labeled Josamycin (JM) and this compound (JM-P) in Rats
CompoundAdministrationKey Findings
JM & JM-POralJM-P administration resulted in more than twice the radioactivity concentration in lung, liver, kidney, and spleen compared to JM.[5]
JMOralPeak plasma and tissue concentrations at 1 hour.[5]
JM-POralPeak plasma and tissue concentrations between 2 and 4 hours, with a slower decline.[5]
JM & JM-POralBiliary excretion after 2 days accounted for 17.2% (JM) and 12.1% (JM-P) of administered radioactivity.[5]
JM & JM-POralUrinary excretion after 4 days accounted for 23.1% (JM) and 21.8% of administered radioactivity.[5]
JM & JM-POralFecal recovery accounted for 75.7% (JM) and 60.2% (JM-P) of administered radioactivity.[5]

This study highlights the enhanced absorption and tissue distribution of the propionate ester.[5]

Experimental Protocols

Human Pharmacokinetic and Bioequivalence Studies

Objective: To determine the pharmacokinetic parameters and assess the bioequivalence of different formulations of this compound.

Study Design:

  • Subjects: Healthy male and female volunteers.[1]

  • Design: Typically a crossover design is employed, where each subject receives different formulations in separate study periods with a washout period in between.[1][2] For drugs with high variability like josamycin, a multiple-dose, steady-state design may be used to reduce intra-subject variability.[1]

  • Administration: Oral administration of this compound as tablets, sachets, or solutions.[1][3] Doses are typically taken after a period of fasting.[2]

Blood Sampling:

  • Venous blood samples are collected at pre-defined time points before and after drug administration.[1]

  • For steady-state studies, sampling occurs over a dosing interval (e.g., 12 hours) after steady-state has been achieved (e.g., on day 4).[1]

Sample Analysis:

  • Blood samples are centrifuged to obtain plasma or serum, which is then stored frozen until analysis.

  • Concentrations of this compound and its active metabolite, josamycin base, are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or mass spectrometry.[1][6]

Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters are calculated from the plasma concentration-time data:

    • Cmax: Maximum observed concentration.

    • tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Half-life): Time required for the drug concentration to decrease by half.

Animal Pharmacokinetic and Tissue Distribution Studies

Objective: To investigate the absorption, distribution, metabolism, and excretion (ADME) of josamycin and this compound in animal models.

Study Design:

  • Animals: Common models include rats and fowls.[4][5]

  • Administration: The drug is administered via various routes, including intravenous (for determining absolute bioavailability), oral, and intramuscular.[4] Radiolabeled compounds (e.g., ¹⁴C-josamycin) are often used to trace the drug and its metabolites throughout the body.[5]

Sample Collection:

  • Blood: Serial blood samples are collected to determine the plasma concentration-time profile.

  • Tissues: At selected time points, animals are euthanized, and various tissues (e.g., lung, liver, kidney, spleen, fat) are harvested to assess drug distribution.[4][5][7]

  • Excreta: Urine and feces are collected over a specified period to quantify the extent and routes of excretion.[5] In some studies, bile is collected from cannulated bile ducts.[5]

Sample Analysis:

  • Drug concentrations in plasma and tissue homogenates are measured by methods like HPLC or microbiological assays.

  • For radiolabeled studies, radioactivity is measured in all collected samples (plasma, tissues, excreta) using liquid scintillation counting.[5]

Visualizations

Experimental Workflow for Human Bioequivalence Study

G cluster_0 Subject Recruitment & Screening cluster_1 Study Conduct (Crossover Design) cluster_2 Sample Processing & Analysis cluster_3 Data Analysis SubjectPool Healthy Volunteers InclusionExclusion Inclusion/Exclusion Criteria SubjectPool->InclusionExclusion InformedConsent Informed Consent InclusionExclusion->InformedConsent Randomization Randomization to Treatment Sequence InformedConsent->Randomization Period1 Period 1: Administer Formulation A Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period Sampling1->Washout Period2 Period 2: Administer Formulation B Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Centrifugation Centrifugation to obtain Plasma/Serum Sampling2->Centrifugation Storage Store Samples at -20°C or below Centrifugation->Storage Analysis HPLC or LC-MS/MS Analysis Storage->Analysis Concentration Determine Drug Concentration Analysis->Concentration PK_Parameters Calculate Pharmacokinetic Parameters (Cmax, tmax, AUC) Concentration->PK_Parameters Stats Statistical Analysis for Bioequivalence PK_Parameters->Stats Report Generate Study Report Stats->Report

Caption: Workflow of a human bioequivalence study for this compound.

Experimental Workflow for Animal Tissue Distribution Study

G cluster_0 Animal Preparation & Dosing cluster_1 Sample Collection at Timed Intervals cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation Animals Select Animal Model (e.g., Rats) Acclimatization Acclimatization Period Animals->Acclimatization Dosing Administer Drug (e.g., Oral Gavage of 14C-Josamycin) Acclimatization->Dosing Euthanasia Euthanize Groups of Animals at t1, t2, t3... Dosing->Euthanasia ExcretaCollection Collect Urine and Feces Dosing->ExcretaCollection BloodCollection Collect Blood Euthanasia->BloodCollection TissueHarvesting Harvest Tissues (Lung, Liver, Kidney, etc.) Euthanasia->TissueHarvesting PlasmaSep Separate Plasma from Blood BloodCollection->PlasmaSep TissueHomogenization Homogenize Tissues TissueHarvesting->TissueHomogenization TissueHarvesting->TissueHomogenization RadioactivityMeasurement Measure Radioactivity (LSC) ExcretaCollection->RadioactivityMeasurement PlasmaSep->RadioactivityMeasurement TissueHomogenization->RadioactivityMeasurement ConcentrationCalc Calculate Drug/Metabolite Concentration RadioactivityMeasurement->ConcentrationCalc TissueConc Determine Tissue Concentration Profiles ConcentrationCalc->TissueConc ConcentrationCalc->TissueConc ExcretionBalance Calculate Excretion Balance ConcentrationCalc->ExcretionBalance ADME_Profile Establish ADME Profile TissueConc->ADME_Profile ExcretionBalance->ADME_Profile

Caption: Workflow for an animal tissue distribution study using radiolabeled josamycin.

References

An In-depth Technical Guide to the Degradation Products and Stability of Josamycin Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products and stability of josamycin (B1673084) propionate (B1217596), a macrolide antibiotic. Understanding the degradation pathways and stability profile is critical for the development of robust formulations, establishment of appropriate storage conditions, and ensuring the safety and efficacy of the final drug product. This document details known degradation products, outlines experimental protocols for stability-indicating analysis, and presents a summary of stability data under various stress conditions.

Known Degradation Products of Josamycin Propionate

Forced degradation studies and analysis of impurities in this compound have identified several key degradation products. These are primarily related to the hydrolysis of the propionyl esters and modifications of the leucomycin (B7888351) core structure. The identified impurities, which are considered potential degradation products, are listed in Table 1.

Table 1: Identified Impurities/Degradation Products of this compound

Impurity/Degradation ProductChemical NameMolecular FormulaMolecular Weight ( g/mol )
Impurity A leucomycin A8 9-propionateC₄₂H₆₇NO₁₆841.99[1]
Impurity B Leucomycin A5 9-propionateC₄₂H₆₉NO₁₅828.01[1]
Impurity C platenomycin A1 9-propionateC₄₆H₇₅NO₁₆898.1[1]
Impurity D leucomycin A3 3″,9-dipropionateC₄₈H₇₇NO₁₇940.13[1]

Stability Profile and Degradation Pathways

This compound is susceptible to degradation under various environmental conditions, primarily through hydrolysis and oxidation. Understanding these degradation pathways is essential for developing stable formulations and analytical methods capable of detecting and quantifying the degradation products.

Hydrolytic Degradation

This compound exhibits instability in both acidic and alkaline conditions, leading to the hydrolysis of its ester and glycosidic bonds.

  • Acidic Conditions: In acidic media, josamycin can undergo a rapid reversible acid-catalyzed isomerization, followed by a slower acid-catalyzed hydrolysis of the glycosidic linkage between the lactone ring and the sugar moieties.[2] This leads to the loss of the neutral and amino sugars.

  • Alkaline Conditions: Under alkaline conditions, the ester bonds of this compound are susceptible to hydrolysis. Studies have been conducted on the alkaline degradation products of josamycin.[3]

The proposed general hydrolytic degradation pathway involves the cleavage of the propionate esters and the glycosidic bonds, leading to the formation of various leucomycin derivatives.

G cluster_hydrolysis Hydrolytic Degradation Pathway Josamycin_Propionate Josamycin_Propionate Hydrolysis_Products Hydrolysis Products (e.g., Leucomycin derivatives, cleaved sugars) Josamycin_Propionate->Hydrolysis_Products Acidic or Alkaline Conditions

Caption: General hydrolytic degradation of this compound.

Oxidative Degradation

While specific studies on the oxidative degradation of this compound are limited, macrolide antibiotics, in general, can be susceptible to oxidation. The reaction with oxidizing agents can lead to the formation of various oxidized derivatives.

G cluster_oxidation Oxidative Degradation Pathway Josamycin_Propionate Josamycin_Propionate Oxidized_Products Oxidized_Products Josamycin_Propionate->Oxidized_Products Oxidizing Agents (e.g., H₂O₂)

Caption: General oxidative degradation of this compound.

Photolytic and Thermal Degradation

Information on the specific photolytic and thermal degradation pathways of this compound is not extensively available in the public domain. However, general guidelines for forced degradation studies suggest exposing the drug substance to light and elevated temperatures to assess its stability.[4]

Stability Studies: Experimental Protocols

The stability of this compound is evaluated through forced degradation studies, which are designed to accelerate the degradation process and identify potential degradation products. These studies are crucial for the development and validation of stability-indicating analytical methods.

Forced Degradation Studies

A typical forced degradation study for this compound would involve the following stress conditions:

  • Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60 °C).

  • Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80-100 °C).

  • Photolytic Degradation: The drug substance (in solid or solution form) is exposed to UV and visible light.

G cluster_workflow Forced Degradation Experimental Workflow Start This compound Drug Substance Stress Acid Hydrolysis (HCl, Δ) Base Hydrolysis (NaOH, Δ) Oxidation (H₂O₂) Thermal Degradation (Δ) Photolytic Degradation (UV/Vis) Start->Stress Analysis Analysis by Stability-Indicating HPLC Method Stress->Analysis Identification Identification of Degradation Products (LC-MS, NMR) Analysis->Identification Quantification Quantification of Degradation Products Analysis->Quantification End Stability Profile and Degradation Pathway Elucidation Identification->End Quantification->End

Caption: A typical workflow for forced degradation studies.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.[2]

Table 2: Example of a Stability-Indicating HPLC Method for this compound

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffer solution (e.g., ammonium (B1175870) acetate) in a gradient or isocratic mode.
Flow Rate Typically 1.0 mL/min.
Detection UV detection at approximately 231 nm.[2]
Column Temperature Controlled at a specific temperature (e.g., 30 °C).

Summary of Stability Data

Quantitative data from forced degradation studies are crucial for understanding the stability of this compound. While specific percentages of degradation are highly dependent on the exact experimental conditions (e.g., concentration, temperature, duration of exposure), a general summary of expected outcomes is provided in Table 3.

Table 3: Summary of Expected Degradation of this compound under Stress Conditions

Stress ConditionExpected OutcomePrimary Degradation Products
Acid Hydrolysis Significant degradationLeucomycin derivatives (loss of sugars), hydrolyzed esters.
Base Hydrolysis Significant degradationHydrolyzed propionyl esters, other leucomycin derivatives.
Oxidative Degradation Moderate degradationOxidized forms of the macrolide ring.
Thermal Degradation Degradation dependent on temperature and durationVarious thermal decomposition products.
Photolytic Degradation Potential for degradationPhotodegradation products (specific structures not well-defined).

Conclusion

The stability of this compound is a critical attribute that influences its quality, safety, and efficacy. This guide has summarized the known degradation products, outlined the primary degradation pathways under hydrolytic and oxidative stress, and provided a framework for conducting stability studies. The development and validation of a robust stability-indicating HPLC method are paramount for accurately monitoring the stability of this compound and ensuring the quality of the final pharmaceutical product. Further research is warranted to fully elucidate the structures of all degradation products and to establish detailed degradation kinetics under various conditions.

References

Josamycin Propionate for Mycoplasma pneumoniae Infection: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of josamycin (B1673084) propionate (B1217596) for the research and development of treatments against Mycoplasma pneumoniae infections. It covers the mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and resistance, with a focus on detailed experimental methodologies.

Introduction

Mycoplasma pneumoniae is a significant cause of community-acquired pneumonia and other respiratory tract infections. Due to the lack of a cell wall, this bacterium is intrinsically resistant to beta-lactam antibiotics. Macrolides, such as josamycin, have been a cornerstone of treatment. Josamycin is a 16-membered ring macrolide antibiotic that inhibits bacterial protein synthesis. This guide delves into the technical aspects of josamycin propionate for researchers investigating its potential and optimizing its use against M. pneumoniae.

Mechanism of Action

Josamycin exerts its bacteriostatic, and at high concentrations, bactericidal effects by targeting the bacterial ribosome.[1] It binds to the 50S ribosomal subunit, interfering with protein synthesis.[1][2] Specifically, josamycin blocks the peptide exit tunnel, which inhibits the elongation of the nascent polypeptide chain.[3][4] This action is dependent on the amino acid sequence of the nascent peptide.[3][4] Josamycin's binding to the ribosome is reversible, and it has a long average lifetime on the ribosome, estimated to be around 3 hours.[4] This prolonged interaction contributes to its efficacy in shutting down protein synthesis.[4]

The following diagram illustrates the mechanism of action of josamycin on the bacterial ribosome.

Mechanism of Action of Josamycin cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel 50S_subunit->Exit_Tunnel Blocks 30S_subunit 30S Subunit mRNA mRNA tRNA Peptidyl-tRNA tRNA->Exit_Tunnel Passage inhibited Protein_Synthesis_Blocked Protein Synthesis Blocked Exit_Tunnel->Protein_Synthesis_Blocked Leads to Josamycin Josamycin Josamycin->50S_subunit Binds to

Mechanism of action of josamycin on the bacterial ribosome.

In Vitro Efficacy

The in vitro activity of josamycin against M. pneumoniae is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Data Presentation
Strain TypeNumber of IsolatesJosamycin MIC Range (µg/mL)Josamycin MIC₅₀ (µg/mL)Josamycin MIC₉₀ (µg/mL)Reference
Macrolide-Susceptible9≤0.007 - 0.5N/AN/A[5]
Macrolide-Resistant441 - 8N/A4[5]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens.

Data Presentation
ParameterValueConditionsReference
Mean Peak Serum Level (this compound)1.02 µg/mL1,000 mg dose, steady-state[6]
Mean Peak Serum Level (Josamycin Base)0.36 µg/mL1,000 mg dose, steady-state[6]
Time to Peak Concentration (tmax)1.5 - 1.8 h1,000 mg dose, steady-state[6]
Mean Serum Half-life (t½)1.5 hMultiple dosages[7]
BioavailabilityLower from tablets compared to solutionSingle 1g dose[8]

Macrolide Resistance in Mycoplasma pneumoniae

The primary mechanism of macrolide resistance in M. pneumoniae is target site modification due to point mutations in domain V of the 23S rRNA gene.[9] The most frequently reported mutations are A2063G and A2064G (E. coli numbering).[10][11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the recommended procedure for determining the MIC of josamycin against M. pneumoniae. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M43-A guidelines.[1][2][4][7][12]

Materials:

  • SP4 broth medium

  • This compound powder

  • 96-well microtiter plates

  • M. pneumoniae isolate and reference strain (e.g., ATCC 29342)

  • Phenol red pH indicator

Procedure:

  • Preparation of Josamycin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and dilute further in SP4 broth to the desired starting concentration.

  • Preparation of Microtiter Plates: Serially dilute the josamycin solution in SP4 broth in the wells of a 96-well plate to achieve a range of concentrations. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation: Culture the M. pneumoniae isolate in SP4 broth. Adjust the inoculum concentration to 10⁴ to 10⁵ color changing units (CCU)/mL.

  • Inoculation: Inoculate each well (except the sterility control) with the prepared M. pneumoniae suspension.

  • Incubation: Seal the plates and incubate at 37°C in ambient air.

  • Reading the Results: The MIC is the lowest concentration of josamycin that prevents a color change of the pH indicator at the time when the growth control well first shows a color change.

The following diagram outlines the workflow for MIC determination.

Workflow for MIC Determination Start Start Prepare_Josamycin_Dilutions Prepare serial dilutions of josamycin in 96-well plate Start->Prepare_Josamycin_Dilutions Prepare_Inoculum Prepare M. pneumoniae inoculum (10^4-10^5 CCU/mL) Prepare_Josamycin_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate plate with M. pneumoniae Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 37°C Inoculate_Plate->Incubate_Plate Read_MIC Read MIC at color change of growth control Incubate_Plate->Read_MIC End End Read_MIC->End

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Pharmacokinetic Analysis

The following is a general protocol for a pharmacokinetic study of this compound in a healthy volunteer.

Materials:

  • This compound formulation

  • Blood collection tubes (e.g., heparinized)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV or mass spectrometry detector

  • Solid-phase extraction (SPE) columns

Procedure:

  • Dosing: Administer a single dose of this compound to the subject.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).[6][13]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation: Extract josamycin and its metabolites from the plasma using solid-phase extraction.[14]

  • HPLC Analysis: Analyze the extracted samples using a validated HPLC method to determine the concentrations of this compound and josamycin base.[14]

  • Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, tmax, AUC, and t½.

The following diagram illustrates the workflow for a pharmacokinetic study.

Workflow for Pharmacokinetic Study Start Start Dosing Administer this compound Start->Dosing Blood_Sampling Collect blood samples at timed intervals Dosing->Blood_Sampling Plasma_Separation Separate plasma by centrifugation Blood_Sampling->Plasma_Separation Sample_Extraction Extract drug from plasma (SPE) Plasma_Separation->Sample_Extraction HPLC_Analysis Quantify drug concentration by HPLC Sample_Extraction->HPLC_Analysis Data_Analysis Calculate pharmacokinetic parameters HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for a pharmacokinetic study of this compound.
Detection of Macrolide Resistance

Molecular methods are used to detect mutations in the 23S rRNA gene associated with macrolide resistance.

Materials:

  • DNA extraction kit

  • PCR primers for the domain V region of the M. pneumoniae 23S rRNA gene

  • Taq DNA polymerase

  • PCR thermocycler

  • DNA sequencing reagents and equipment

Procedure:

  • DNA Extraction: Extract genomic DNA from the M. pneumoniae isolate.

  • PCR Amplification: Amplify the domain V region of the 23S rRNA gene using PCR.

  • DNA Sequencing: Sequence the PCR product.

  • Sequence Analysis: Align the obtained sequence with a wild-type M. pneumoniae 23S rRNA gene sequence to identify any point mutations.

The logical relationship for determining macrolide resistance is shown in the diagram below.

Determination of Macrolide Resistance Isolate M. pneumoniae Isolate DNA_Extraction DNA Extraction Isolate->DNA_Extraction PCR PCR of 23S rRNA gene (Domain V) DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Sequence_Analysis Sequence Analysis Sequencing->Sequence_Analysis Resistant Macrolide-Resistant Sequence_Analysis->Resistant Mutation detected (e.g., A2063G) Susceptible Macrolide-Susceptible Sequence_Analysis->Susceptible No mutation

Logical flow for determining macrolide resistance in M. pneumoniae.

Conclusion

This compound remains a relevant subject of research for the treatment of Mycoplasma pneumoniae infections. This guide provides a foundational understanding of its mechanism, efficacy, and the key experimental protocols for its investigation. For further research, it is recommended to consult the referenced CLSI guidelines and primary literature for the most up-to-date and detailed methodologies.

References

Methodological & Application

Application Note: Quantification of Josamycin Propionate Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Josamycin (B1673084) propionate (B1217596) is a macrolide antibiotic, the propionyl ester of josamycin, produced by Streptomyces narbonensis.[1] It is effective against a range of gram-positive bacteria.[2] Accurate and reliable quantification of josamycin propionate in active pharmaceutical ingredients (APIs), dosage forms, and biological matrices is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive technique for this purpose.[3][4] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.

Principle The method employs reversed-phase chromatography, where this compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. The separation is based on the compound's hydrophobicity. This compound contains a conjugated diene system in its lactone ring, which allows for sensitive detection using a UV spectrophotometer at its maximum absorption wavelength, typically around 232 nm.[1][5] Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (e.g., 0.45 µm PTFE or PVDF).

  • Chemicals and Reagents:

    • This compound Certified Reference Substance (CRS).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (B84403) (KH₂PO₄).

    • Orthophosphoric acid (H₃PO₄).

    • Water (HPLC grade or Milli-Q).

Preparation of Solutions
  • Phosphate Buffer (pH 5.6):

    • Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to achieve the desired molarity (e.g., 0.05 M).

    • Adjust the pH to 5.6 using dilute orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase:

    • Prepare a mixture of Acetonitrile and Phosphate Buffer (pH 5.6) in a specified ratio (e.g., 60:40 v/v).[1]

    • Degas the mobile phase using sonication or vacuum filtration before placing it in the HPLC system.

  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh approximately 25 mg of this compound CRS into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This solution should be prepared fresh.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 150 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase. These will be used to construct the calibration curve.

Sample Preparation (from Tablets)
  • Weigh and finely powder no fewer than 20 tablets to obtain a homogenous sample.

  • Accurately weigh a portion of the powder equivalent to one average tablet weight, containing a known amount of this compound, and transfer it to a suitable volumetric flask (e.g., 100 mL).

  • Add approximately 70% of the flask volume with the mobile phase.

  • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

  • Centrifuge a portion of the solution or allow it to stand until the excipients settle.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.

HPLC Analysis Workflow
  • System Setup: Set up the HPLC system according to the chromatographic conditions specified in Table 1 .

  • Equilibration: Equilibrate the column by pumping the mobile phase through the system for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the working standard solutions in ascending order of concentration.

    • Inject the prepared sample solutions. It is good practice to run a standard check after every few sample injections to monitor system stability.

  • Data Acquisition: Acquire the chromatograms and record the peak areas for this compound.

  • Quantification:

    • Generate a linear regression calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample solutions using the calibration curve equation.

    • Calculate the final content of this compound in the original sample, accounting for all dilution factors.

Data Presentation

Quantitative data from various reported methods and typical validation parameters are summarized in the tables below for easy reference and comparison.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

ParameterCondition 1 (European Pharmacopoeia)[1]Condition 2 (General Reversed-Phase)[6]Condition 3 (Mixed-Mode)[7]
Column Octadecylsilyl silica (B1680970) gel (C18), 5 µmLiChrospher RP-18, 5 µmPrimesep D, 5 µm, 4.6x150 mm
Mobile Phase Acetonitrile, 0.05 M KH₂PO₄ (pH 5.6)Acetonitrile, Methanol, 10 mM Phosphate Buffer (pH 6.0) (45:5:50 v/v/v)Gradient: Acetonitrile (5-50%) with 0.1% H₂SO₄
Flow Rate 1.0 mL/minIsocratic1.0 mL/min
Detection UV at 232 nmFluorescence (λex=375 nm; λem=450 nm) after derivatizationUV at 250 nm
Column Temp. 30 °CNot SpecifiedNot Specified
Injection Vol. 20 µLNot SpecifiedNot Specified

Table 2: Typical Method Validation Parameters for this compound Quantification

ParameterTypical Performance CharacteristicReference
Linearity (R²) > 0.999[6][8]
Range 1.0 - 28.8 µg/mL[8]
Accuracy (Recovery) 88 - 124%[6][8][9]
Precision (RSD%) Intra-day: < 2.0%; Inter-day: < 5.6%[8][9]
Limit of Detection (LOD) 0.28 µg/mL[8]
Limit of Quant. (LOQ) 0.85 - 0.89 µg/mL[8]
Specificity No interference from excipients or related substances.[3]

Visualizations

The following diagram illustrates the general experimental workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results std_prep Standard Preparation injection Inject Samples & Standards std_prep->injection sample_prep Sample Preparation sample_prep->injection hplc_system HPLC System Equilibration hplc_system->injection data_acq Data Acquisition (Chromatograms) injection->data_acq processing Peak Integration & Calibration Curve data_acq->processing quantification Concentration Calculation processing->quantification report Final Report quantification->report

Figure 1: General workflow for the HPLC quantification of this compound.

References

Application Notes and Protocols for the Determination of Josamycin Propionate Dosage in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Josamycin (B1673084) propionate (B1217596) is a macrolide antibiotic derived from Streptomyces narbonensis. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[1] This is achieved by binding to the 50S ribosomal subunit, which interferes with peptide translocation and ultimately halts bacterial growth.[1] While its primary application is in antibacterial therapy, josamycin has also demonstrated anti-inflammatory properties, partly through the inhibition of the p38 MAPK signaling pathway. This dual-action makes it a compound of interest for various therapeutic areas.

The determination of an appropriate dosage is a critical step in the preclinical evaluation of any therapeutic agent for in vivo studies. An optimal dose is one that maximizes therapeutic efficacy while minimizing toxic side effects. This document provides a comprehensive guide for researchers to determine the appropriate dosage of josamycin propionate for in vivo animal studies. It covers essential background information, key experimental protocols, and data presentation guidelines.

Quantitative Data Summary

A thorough literature review was conducted to gather pharmacokinetic and toxicological data for josamycin and this compound across different species. The available data is summarized in the tables below. It is important to note that there is limited publicly available pharmacokinetic data for this compound specifically in mice and dogs. Therefore, the initial experimental protocols outlined in this document are crucial for establishing these parameters.

Table 1: Pharmacokinetic Parameters of Josamycin and this compound

SpeciesCompoundRouteDoseCmaxTmaxAUCHalf-life (t½)Oral Bioavailability (%)Reference
HumanThis compoundOral1000 mg1.02 µg/mL1.5 hN/AN/AN/A[2]
HumanJosamycin (solution)Oral1 g1.64 ± 0.67 mg/L0.39 ± 0.08 h1.510 ± 0.687 mg·h/LN/ASignificantly lower from tablets[3]
RatThis compoundOralN/APeak at 2-4 h2-4 hN/ASlow declineWell absorbedN/A
DogJosamycinIVN/AN/AN/AN/AN/AN/A[4]

N/A: Not Available

Table 2: Toxicological Data for Josamycin and this compound

SpeciesCompoundRouteParameterValueReference
MouseJosamycinOralLD50> 7000 mg/kg[1]
MouseJosamycinIPLD50> 3000 mg/kg[1]
MouseJosamycinSCLD50> 3000 mg/kg[1]
MouseJosamycinIVLD50355-395 mg/kg[1]
RatJosamycinOralLD50> 7000 mg/kg[1]
RatJosamycinIPLD50> 3000 mg/kg[1]
RatJosamycinSCLD50> 3000 mg/kg[1]
RatJosamycinIVLD50355-395 mg/kg[1]
RatJosamycin BaseOral (5-week)NOAEL100 mg/kg/day[1]
DogThis compoundOral (6-month)No toxic effectsUp to 300 mg/kg/day[1]

LD50: Median Lethal Dose; NOAEL: No-Observed-Adverse-Effect Level

Signaling Pathway and Mechanism of Action

Josamycin's antibacterial effect stems from its ability to bind to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. Additionally, its anti-inflammatory effects are mediated, in part, by the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

G This compound: Mechanism of Action cluster_0 Antibacterial Action cluster_1 Anti-inflammatory Action Bacterial Cell Bacterial Cell 50S Ribosome 50S Ribosome Bacterial Cell->50S Ribosome Binds to Protein Synthesis Protein Synthesis 50S Ribosome->Protein Synthesis Inhibits Bacterial Growth Inhibition Bacterial Growth Inhibition Protein Synthesis->Bacterial Growth Inhibition Josamycin Josamycin Josamycin->Bacterial Cell Enters p38 MAPK Pathway p38 MAPK Pathway Josamycin->p38 MAPK Pathway Inhibits Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->p38 MAPK Pathway Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines p38 MAPK Pathway->Pro-inflammatory Cytokines Reduces Production Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation

Caption: Dual mechanism of this compound.

Experimental Protocols

The following protocols provide a systematic approach to determining the optimal dosage of this compound for in vivo studies.

Experimental Workflow for Dosage Determination

The process of determining the appropriate in vivo dose is multi-stepped, starting with gathering existing data and culminating in dose selection for efficacy studies.

G Workflow for In Vivo Dosage Determination Literature Review Literature Review Allometric Scaling Allometric Scaling Literature Review->Allometric Scaling Provides initial dose estimate Acute Toxicity Study Acute Toxicity Study Allometric Scaling->Acute Toxicity Study Informs starting doses Pilot PK Study Pilot PK Study Acute Toxicity Study->Pilot PK Study Determines safe dose range Dose-Ranging Efficacy Study Dose-Ranging Efficacy Study Pilot PK Study->Dose-Ranging Efficacy Study Refines dose selection Definitive Efficacy Study Definitive Efficacy Study Dose-Ranging Efficacy Study->Definitive Efficacy Study Determines optimal dose Sub-chronic Toxicity Study Sub-chronic Toxicity Study Dose-Ranging Efficacy Study->Sub-chronic Toxicity Study Informs long-term safety studies

Caption: Stepwise workflow for dosage determination.

Protocol 1: Dose Estimation using Allometric Scaling

Allometric scaling is a method used to extrapolate drug doses between different animal species based on their body surface area.

Objective: To estimate a starting dose for in vivo studies in the target species based on known effective or non-toxic doses in other species.

Materials:

  • Known dose of this compound in a specific species (e.g., mg/kg).

  • Body weight of the starting species and the target species.

  • Km factor (species-specific constant).

Procedure:

  • Obtain a known effective or NOAEL dose for this compound from the literature for a particular species (e.g., human, rat).

  • Convert the dose to mg/m² using the following formula: Dose (mg/m²) = Dose (mg/kg) x Km Table 3: Km Values for Different Species

    Species Body Weight (kg) Km
    Mouse 0.02 3
    Rat 0.15 6
    Dog 20 20

    | Human | 60 | 37 |

  • Calculate the Human Equivalent Dose (HED) if starting from an animal dose, or the Animal Equivalent Dose if starting from a human dose: Animal Dose (mg/kg) = Human Dose (mg/m²) / Animal Km

  • Use this calculated dose as an initial estimate for subsequent in vivo studies.

Note: This is an estimation and must be validated with toxicity and pharmacokinetic studies.

Protocol 2: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

Objective: To determine the acute toxic effects and the median lethal dose (LD50) of a single oral dose of this compound.

Materials:

  • This compound

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • Healthy, young adult rodents (e.g., mice or rats), typically females.

  • Oral gavage needles

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days.

  • Dose Selection: Based on literature and allometric scaling, select a starting dose. The OECD 423 guideline suggests starting with a dose that is expected to cause some toxicity but not mortality.

  • Dosing:

    • Fast animals overnight before dosing.

    • Administer a single oral dose of this compound to a group of 3 animals.

    • Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for 14 days.

  • Observation: Record signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Note the time of death if it occurs.

  • Dose Adjustment:

    • If mortality occurs in 2 out of 3 animals, the test is stopped, and the substance is classified.

    • If mortality occurs in 1 out of 3, re-dose at the same level in another 3 animals.

    • If no mortality occurs, increase the dose for the next group of 3 animals.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: Determine the LD50 and the maximum tolerated dose (MTD).

Protocol 3: Pilot Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of this compound in the target animal species.

Materials:

  • This compound

  • Formulation for oral and intravenous (IV) administration.

  • Cannulated animals (if serial blood sampling is required).

  • Blood collection tubes (with appropriate anticoagulant).

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS).

Procedure:

  • Formulation Preparation:

    • Oral: Prepare a suspension or solution of this compound in a suitable vehicle.

    • Intravenous: Prepare a sterile, pyrogen-free solution of this compound suitable for IV injection. A common approach for macrolides is to dissolve in a minimal amount of a suitable solvent like DMSO and then dilute with a pharmaceutically acceptable vehicle such as saline or a solution containing a solubilizing agent like cyclodextrin. The final formulation should be filtered through a 0.22 µm filter.

  • Dosing:

    • Administer a single oral dose to one group of animals.

    • Administer a single IV bolus dose to another group of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound and its active metabolite, josamycin, in plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%) using appropriate software.

    • F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

Protocol 4: Dose-Ranging Efficacy Study

Objective: To determine the effective dose range of this compound in a relevant animal model of disease (e.g., a bacterial infection model).

Materials:

  • This compound

  • Animal model of the target disease.

  • Appropriate controls (vehicle control, positive control with a standard-of-care antibiotic).

  • Endpoints for efficacy assessment (e.g., bacterial load in tissues, survival rate, clinical scores).

Procedure:

  • Dose Selection: Based on the results from the pilot PK and toxicity studies, select a range of 3-5 doses for evaluation.

  • Animal Model: Induce the disease in the animals.

  • Treatment: Administer this compound at the selected doses for a specified duration.

  • Efficacy Assessment: At the end of the treatment period, evaluate the therapeutic efficacy using the predetermined endpoints.

  • Data Analysis: Analyze the dose-response relationship to identify the minimum effective dose (MED) and the dose that produces the maximal effect (EDmax).

Conclusion

The determination of an appropriate in vivo dosage for this compound requires a systematic and data-driven approach. The protocols outlined in this document provide a framework for researchers to conduct the necessary pharmacokinetic, toxicological, and efficacy studies. By following these guidelines, researchers can establish a safe and effective dose range for their preclinical studies, thereby generating robust and reliable data for the further development of this compound as a therapeutic agent. It is imperative to perform these studies as there is a notable lack of comprehensive public data for this compound in common preclinical animal models.

References

Application of Josamycin Propionate in Dental Pathology Research: In-Depth Analysis and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Josamycin (B1673084) propionate (B1217596), a macrolide antibiotic, presents a multifaceted profile for investigation in dental pathology, encompassing both antimicrobial and potential immunomodulatory activities. Derived from Streptomyces narbonensis, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, a characteristic shared by other macrolide antibiotics.[1][2] This action is predominantly bacteriostatic, but can be bactericidal at high concentrations.[2] In the context of dental pathology, josamycin propionate's utility extends to its efficacy against a spectrum of oral pathogens and its emerging role as a modulator of the host inflammatory response.

Antimicrobial Spectrum in Dental Pathogens:

Josamycin has demonstrated efficacy against various anaerobic bacteria commonly implicated in dental infections.[1][3][4][5] Notably, it has shown activity against species of Bacteroides and Fusobacterium, key players in the pathogenesis of periodontitis and other odontogenic infections.[3][4] However, it is important to note that some studies indicate that certain macrolides with 16-membered rings, such as josamycin, may not be effective in inhibiting biofilm formation by Porphyromonas gingivalis, a keystone pathogen in periodontitis.[3] This highlights the need for further research to delineate its specific activity against the diverse and complex microbial communities found in dental plaque.

Immunomodulatory and Anti-inflammatory Properties:

Beyond its direct antimicrobial effects, josamycin exhibits immunomodulatory properties that are of significant interest in the inflammatory landscape of dental diseases like periodontitis. Research suggests that josamycin can suppress the production of key pro-inflammatory mediators. Specifically, it has been shown to suppress the production of nitric oxide (NO) and interleukin-1β (IL-1β) in murine macrophages stimulated with lipopolysaccharide (LPS) from Prevotella intermedia, a prominent periodontal pathogen.[5] This suggests a potential role for josamycin in mitigating the host-mediated tissue destruction that characterizes inflammatory dental conditions. However, in studies involving human gingival fibroblasts (HGFs), josamycin did not alter the production of interleukin-6 (IL-6), interleukin-8 (IL-8), and prostaglandin (B15479496) E2 (PGE2) induced by Porphyromonas gingivalis LPS, in contrast to azithromycin (B1666446) which increased IL-8 production.[4] This indicates that the anti-inflammatory effects of josamycin may be cell-type specific and warrant further investigation to elucidate the precise mechanisms and cellular targets within the oral environment.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antimicrobial activity of josamycin against relevant oral pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of Josamycin against Oral Bacteria

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Fusobacterium species10≤0.25 - ≥32--[1]
Bacteroides fragilis-≤2--[1]
Bacteroides species-≤3.12--[4]
Staphylococci--1-[6]
Streptococci and Pneumococci--0.03-0.12-[6]
Enterococci--0.5-1-[6]

Note: Data for key periodontal pathogens such as Porphyromonas gingivalis, Aggregatibacter actinomycetemcomitans, and Prevotella intermedia are limited for josamycin. Further research is needed to establish a comprehensive susceptibility profile.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in dental pathology research.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standardized methods for antimicrobial susceptibility testing.[1]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific oral bacterium.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Target oral bacterial strain (e.g., Fusobacterium nucleatum, Porphyromonas gingivalis)

  • Appropriate liquid culture medium (e.g., Brain Heart Infusion broth supplemented with hemin (B1673052) and menadione (B1676200) for anaerobes)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Anaerobic chamber (for anaerobic bacteria)

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the target bacterium on an appropriate agar (B569324) plate.

    • Inoculate a single colony into the recommended broth and incubate under optimal conditions until it reaches the logarithmic growth phase.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in fresh broth to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound working solution (e.g., 64 µg/mL) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 1.4 x 10⁵ CFU/mL.

    • Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate under appropriate conditions (e.g., 37°C in an anaerobic chamber for 48-72 hours for anaerobic bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

    • Alternatively, read the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in absorbance compared to the positive control.

Protocol 2: In Vitro Biofilm Inhibition Assay

This protocol provides a method to assess the effect of this compound on the formation of oral bacterial biofilms.

Objective: To evaluate the ability of this compound to prevent or reduce biofilm formation by a specific oral pathogen.

Materials:

  • This compound

  • Oral bacterial strain capable of biofilm formation (e.g., Streptococcus mutans, Porphyromonas gingivalis)

  • Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with sucrose (B13894) for S. mutans)

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (B145695) (95%) or acetic acid (33%)

  • Microplate reader

Procedure:

  • Preparation of Bacterial Suspension:

    • Prepare a bacterial suspension as described in Protocol 1 and adjust to a concentration of 1 x 10⁷ CFU/mL in the appropriate growth medium.

  • Treatment and Inoculation:

    • Add 100 µL of the bacterial suspension to each well of a 96-well plate.

    • Add 100 µL of various concentrations of this compound (e.g., sub-MIC, MIC, and supra-MIC concentrations) to the wells.

    • Include a positive control (bacteria + medium) and a negative control (medium only).

  • Biofilm Formation:

    • Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours), often without shaking.

  • Quantification of Biofilm:

    • Gently aspirate the medium and planktonic cells from each well.

    • Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove loosely attached cells.

    • Air-dry the plate.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of deionized water.

    • Air-dry the plate completely.

    • Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the positive control.

Protocol 3: Assessment of Cytokine Production in Human Gingival Fibroblasts (HGFs)

This protocol outlines a method to investigate the immunomodulatory effects of this compound on cytokine production by HGFs in response to a bacterial challenge.[4]

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) by HGFs stimulated with Porphyromonas gingivalis lipopolysaccharide (LPS).

Materials:

  • Human Gingival Fibroblasts (HGFs) cell line

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

  • Porphyromonas gingivalis LPS

  • This compound

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for target cytokines (IL-6, IL-8, TNF-α)

  • Sterile 24-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture HGFs in a T-75 flask until they reach 80-90% confluency.

    • Trypsinize the cells and seed them into 24-well plates at a density of 5 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Replace the culture medium with fresh serum-free medium.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with P. gingivalis LPS (e.g., 1 µg/mL).

    • Include the following controls:

      • Untreated cells (medium only)

      • Cells treated with LPS only

      • Cells treated with this compound only

  • Sample Collection:

    • Incubate the treated cells for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Store the supernatants at -80°C until analysis.

  • Cytokine Quantification by ELISA:

    • Perform ELISA for IL-6, IL-8, and TNF-α according to the manufacturer's instructions.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using recombinant cytokine standards.

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

    • Compare the cytokine levels in the different treatment groups to determine the effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams visualize key signaling pathways and experimental workflows described in this document.

antibacterial_mechanism cluster_bacterium Bacterial Cell 50S_subunit 50S Ribosomal Subunit Protein_synthesis Protein Synthesis 50S_subunit->Protein_synthesis Essential for Bacterial_growth Bacterial Growth and Replication Protein_synthesis->Bacterial_growth Leads to Josamycin Josamycin Propionate Josamycin->50S_subunit Binds to Inhibition->Protein_synthesis Inhibits

Mechanism of antibacterial action of josamycin.

mic_workflow Start Start: Prepare Bacterial Inoculum (0.5 McFarland) Serial_Dilution Perform 2-fold serial dilution of this compound in 96-well plate Start->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate Incubate Incubate under optimal (e.g., anaerobic) conditions Inoculate->Incubate Observe Observe for visible growth (turbidity) Incubate->Observe Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.

anti_inflammatory_pathway cluster_cell Oral Cell (e.g., Macrophage) TLR4 Toll-like Receptor 4 (TLR4) NFkB NF-κB Pathway TLR4->NFkB Activates MAPK MAPK Pathway (e.g., p38) TLR4->MAPK Activates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6, IL-8) NFkB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription Inflammation Inflammation & Tissue Destruction Cytokines->Inflammation LPS Bacterial LPS (e.g., from P. intermedia) LPS->TLR4 Binds to Josamycin Josamycin Propionate Josamycin->Inhibition_Point Putative Inhibition Inhibition_Point->NFkB Inhibition_Point->MAPK

Putative anti-inflammatory mechanism of josamycin.

References

Application Notes and Protocols for the Spectrophotometric Determination of Josamycin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Josamycin (B1673084) is a macrolide antibiotic used in the treatment of various bacterial infections. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical dosage forms to ensure quality and efficacy. Spectrophotometry offers a simple, cost-effective, and widely available technique for this purpose. This document provides detailed application notes and protocols for several spectrophotometric methods for the determination of josamycin in pharmaceutical formulations, including direct UV spectrophotometry and colorimetric methods.

Direct UV Spectrophotometry

This method relies on the inherent ultraviolet absorbance of the josamycin molecule. It is a straightforward and rapid technique suitable for routine quality control.

Data Presentation
ParameterValueReference
Wavelength (λmax)232 nm[1][2]
SolventMethanol (B129727)[1][2]
Linearity RangeNot explicitly stated, but used for content uniformity.
ApplicationTablets and Oral Suspension[1][2]
Experimental Protocol

1.1. Instrumentation:

  • UV-Visible Spectrophotometer (double or single beam)

  • Matched quartz cuvettes (1 cm path length)

1.2. Reagents and Materials:

  • Josamycin reference standard

  • Methanol (spectroscopic grade)

  • Pharmaceutical formulation (tablets or oral suspension)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

1.3. Preparation of Standard Stock Solution:

  • Accurately weigh about 10 mg of josamycin reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol to obtain a concentration of 100 µg/mL.

1.4. Preparation of Sample Solution (Tablets):

  • Weigh and finely powder no fewer than ten tablets to determine the average weight.

  • Accurately weigh a portion of the powder equivalent to a specific amount of josamycin (e.g., 25 mg).

  • Transfer the powder to a 25 mL volumetric flask.

  • Add about 15 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Perform further dilutions with methanol as necessary to bring the concentration within the analytical range.

1.5. Measurement:

  • Set the spectrophotometer to measure absorbance at 232 nm.

  • Use methanol as the blank.

  • Measure the absorbance of the final standard and sample solutions.

  • Calculate the concentration of josamycin in the sample by comparing its absorbance with that of the standard solution.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis A Weigh Josamycin Standard B Dissolve in Methanol (Stock Solution) A->B I Measure Absorbance B->I C Weigh & Powder Tablets D Dissolve in Methanol & Sonicate C->D E Filter Solution D->E F Dilute to Final Concentration E->F F->I G Set λmax = 232 nm H Blank with Methanol G->H H->I J Calculate Concentration I->J

Caption: Workflow for direct UV spectrophotometric analysis of josamycin.

Kinetic Spectrophotometric Method with Alkaline Potassium Permanganate (B83412)

This method is based on the oxidation of josamycin by alkaline potassium permanganate, resulting in the formation of a green-colored product (manganate ion), which is measured spectrophotometrically.

Data Presentation
ParameterValueReference
Wavelength (λmax)611 nm[3][4]
ReagentsPotassium permanganate (KMnO₄), Sodium hydroxide (B78521) (NaOH)[3][4][5]
Reaction Time20 minutes[3][4][5]
TemperatureRoom temperature[3][4][5]
Linearity Range2 - 10 µg/mL[3][4]
Limit of Detection (LOD)1.0 µg/mL[3][4]
ApplicationTablets[3][4]
Experimental Protocol

2.1. Instrumentation:

  • UV-Visible Spectrophotometer

  • Water bath (optional, for temperature control)

  • Stopwatch

2.2. Reagents and Materials:

  • Josamycin reference standard

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Pharmaceutical formulation (tablets)

2.3. Preparation of Reagent Solutions:

  • Potassium Permanganate Solution: Prepare a suitable concentration as specified in the detailed literature (e.g., 0.01 M).

  • Sodium Hydroxide Solution: Prepare a suitable concentration to create an alkaline medium (e.g., 0.1 M).

2.4. Preparation of Standard and Sample Solutions:

  • Prepare stock solutions of josamycin standard and the pharmaceutical sample in distilled water or a suitable solvent as described for the UV method, followed by appropriate dilutions to fall within the linear range.

2.5. Procedure:

  • Pipette a known volume of the standard or sample solution into a series of volumetric flasks.

  • Add a specified volume of NaOH solution, followed by a specified volume of KMnO₄ solution.

  • Start the stopwatch immediately after the addition of KMnO₄.

  • Dilute to the mark with distilled water and mix well.

  • Allow the reaction to proceed for a fixed time of 20 minutes at room temperature.[3][4][5]

  • Measure the absorbance of the resulting green solution at 611 nm against a reagent blank prepared in the same manner without the analyte.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of josamycin in the sample solution from the calibration curve.

Reaction Pathway & Workflow

G cluster_react Reaction cluster_work Workflow Josamycin Josamycin Product Green Product (Manganate Ion) Josamycin->Product Oxidation KMnO4 KMnO₄ (Oxidant) in NaOH A Prepare Standard/Sample Solutions B Add NaOH & KMnO₄ A->B C Incubate for 20 min at Room Temp B->C D Measure Absorbance at 611 nm C->D E Calculate Concentration D->E

Caption: Reaction and workflow for kinetic spectrophotometric determination.

Colorimetric Method with 2,4-Dinitrophenylhydrazine (B122626) (DNPH)

This method involves the reaction of the aldehyde group present in the josamycin structure with 2,4-dinitrophenylhydrazine in an acidic medium to form a colored hydrazone, which is then quantified.

Data Presentation
ParameterValueReference
Wavelength (λmax)411 nm[6]
Reagent2,4-Dinitrophenylhydrazine (DNPH)[6]
Medium30% HCl in Methanol[6]
Linearity Range10 - 160 µg/mL[6]
Limit of Detection (LOD)2.4 µg/mL[6]
Limit of Quantification (LOQ)8.0 µg/mL[6]
Correlation Coefficient (r)0.9999[6]
ApplicationTablets[6]
Experimental Protocol

3.1. Instrumentation:

  • UV-Visible Spectrophotometer

3.2. Reagents and Materials:

  • Josamycin reference standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Hydrochloric acid (HCl)

  • Methanol (spectroscopic grade)

  • Pharmaceutical formulation (tablets)

3.3. Preparation of Reagent Solution:

  • DNPH Reagent (0.3%): Dissolve 0.3 g of 2,4-dinitrophenylhydrazine in 100 mL of a 30% HCl in methanol solvent mixture.

3.4. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of pure josamycin and dissolve it in methanol in a 10 mL volumetric flask.[6]

  • Dilute to the mark with methanol.

3.5. Procedure for Calibration Curve:

  • Transfer different aliquots of the stock josamycin solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 10-160 µg/mL.[6]

  • To each flask, add 2 mL of the 0.3% DNPH reagent solution.[6]

  • Make up the volume to the mark with the 30% HCl/Methanol solvent.[6]

  • Measure the absorbance of the colored solutions at 411 nm against a reagent blank.[6]

  • Plot the absorbance as a function of the drug concentration to create the calibration curve.

3.6. Procedure for Pharmaceutical Dosage Forms:

  • Weigh and finely powder ten tablets.

  • Dissolve an amount of powder equivalent to 25 mg of josamycin in 10 mL of methanol.[6]

  • Filter the solution into a 25 mL volumetric flask and complete the volume with methanol.[6]

  • Proceed as described for the calibration curve, using an appropriate aliquot of this sample solution.

Logical Relationship Diagram

G cluster_reactants Reactants Josamycin Josamycin (Aldehyde Group) Reaction Condensation Reaction Josamycin->Reaction DNPH 2,4-DNPH Reagent (in HCl/Methanol) DNPH->Reaction Product Yellow Hydrazone Product Reaction->Product Measurement Measure Absorbance at 411 nm Product->Measurement

Caption: Logical flow for the colorimetric determination of josamycin with DNPH.

References

Troubleshooting & Optimization

Technical Support Center: Josamycin Propionate Solubility in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for josamycin (B1673084) propionate (B1217596). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the solubility of josamycin propionate in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a macrolide antibiotic, the propionyl ester of josamycin. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high membrane permeability.[1] This low solubility can present significant challenges in in vitro experiments, as achieving the desired concentrations in aqueous-based cell culture media without precipitation is difficult. Inaccurate concentrations due to poor solubility can lead to unreliable and non-reproducible experimental results.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: this compound is practically insoluble in water but is soluble in several organic solvents. The most commonly recommended solvents for preparing a stock solution are Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[2][3] It is crucial to prepare a high-concentration stock solution in one of these organic solvents before further dilution into your aqueous experimental medium.

Q3: What are the known solubility limits for this compound in common organic solvents?

A3: The solubility of josamycin (the parent compound, which has similar solubility characteristics to the propionate ester) has been reported in various organic solvents. This data can serve as a useful guide for preparing stock solutions.

SolventApproximate Solubility (Josamycin)
Ethanol~25 mg/mL
DMSO~15 mg/mL
Dimethyl formamide (B127407) (DMF)~25 mg/mL

Note: The exact solubility can vary depending on the specific lot of the compound, temperature, and the purity of the solvent.

Q4: What is the maximum recommended final concentration of the organic solvent (e.g., DMSO) in my cell culture medium?

A4: High concentrations of organic solvents can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects.[4] Always include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

Issue 1: A precipitate forms immediately after adding the this compound stock solution to my cell culture medium.

  • Question: What is the likely cause of immediate precipitation upon dilution of the this compound stock solution?

  • Answer: Immediate precipitation, often called "crashing out," typically occurs when a concentrated stock solution in an organic solvent is rapidly introduced into an aqueous environment like cell culture medium.[4] This happens because the compound's solubility limit in the final aqueous solution is exceeded.

  • Solutions:

    • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Adding a compound to cold medium can decrease its solubility.[4]

    • Proper mixing technique: Add the stock solution dropwise into the vortex of the medium while gently swirling or vortexing. This facilitates rapid and even dispersion and prevents localized high concentrations.[4]

    • Use an intermediate dilution step: Instead of adding the high-concentration stock directly to your final volume of medium, create an intermediate dilution in a smaller volume of pre-warmed medium first.

    • Lower the final concentration: If precipitation persists, you may be exceeding the maximum soluble concentration of this compound in your specific medium. Try lowering the final working concentration.

Issue 2: The cell culture medium becomes cloudy or a precipitate appears over time during incubation.

  • Question: My medium with this compound looked fine initially, but after a few hours or days in the incubator, I see a precipitate. What could be happening?

  • Answer: Delayed precipitation can be caused by several factors, including the limited stability of the compound in the culture medium at 37°C, interactions with media components, or changes in pH over the course of the experiment.[4][5]

  • Solutions:

    • Assess compound stability: this compound's stability in aqueous solution can be pH-dependent.[6][7] Consider conducting a stability study of this compound in your specific cell culture medium over the time course of your experiment.

    • pH considerations: The dissolution of josamycin can be significantly reduced in less acidic environments (above pH 5.0).[6] Monitor the pH of your culture medium, as cellular metabolism can cause it to change over time.

    • Interaction with media components: this compound may interact with salts, proteins (from serum), or other components in the medium, leading to the formation of insoluble complexes.[4] If possible, try a different basal media formulation or reduce the serum concentration if your cell line allows.

    • Solubility enhancement: For long-term experiments, consider using solubility-enhancing agents. The use of γ-cyclodextrin has been shown to increase the apparent water solubility of this compound by forming inclusion complexes.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 884.07 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: Based on the molecular weight, calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = 10 mmol/L * 884.07 g/mol * Volume (L) * 1000 mg/g

    • Example for 1 mL: 10 * 884.07 * 0.001 * 1 = 8.84 mg

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution thoroughly for at least one minute to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if needed. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Working Solution cluster_stock Stock Solution Preparation (in DMSO) cluster_working Working Solution Preparation (in Cell Culture Medium) start Start: Weigh this compound Powder dissolve Add Anhydrous DMSO start->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot into single-use vials vortex->aliquot store Store at -20°C / -80°C aliquot->store prewarm Pre-warm cell culture medium to 37°C store->prewarm Thaw one aliquot add_stock Add stock solution dropwise to medium while vortexing prewarm->add_stock final_conc Achieve desired final concentration (e.g., 1-10 µM) add_stock->final_conc use_immediately Use immediately for treating cells final_conc->use_immediately

Caption: Workflow for preparing this compound working solution.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitate Observed in Cell Culture Medium check_conc Is final concentration too high? start->check_conc Immediate check_stability Is compound stable in medium over time? start->check_stability Delayed check_mixing Was mixing technique adequate? check_conc->check_mixing No solution1 Solution: Lower final concentration check_conc->solution1 Yes check_temp Was medium pre-warmed to 37°C? check_mixing->check_temp No solution2 Solution: Add dropwise while vortexing check_mixing->solution2 Yes solution3 Solution: Pre-warm medium check_temp->solution3 Yes check_ph Has the medium's pH shifted? check_stability->check_ph No check_interaction Is there interaction with media components? check_ph->check_interaction No solution4 Solution: Use solubility enhancers (e.g., cyclodextrin) check_interaction->solution4 Yes

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Optimizing Josamycin Propionate Stability in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the stability of josamycin (B1673084) propionate (B1217596) in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving josamycin propionate?

A1: this compound is a macrolide antibiotic with good solubility in several organic solvents. It is freely soluble in methanol (B129727) and ethanol, and soluble in diethyl ether.[1] Josamycin, the parent compound, is also soluble in ethanol, DMSO, and dimethylformamide (DMF).[2] However, it is practically insoluble in water.[1] For aqueous applications, it is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent, such as ethanol, before diluting with the aqueous buffer.[2]

Q2: What is the general stability of this compound in its solid state and in solution?

A2: As a solid, josamycin is stable for at least four years when stored at -20°C.[2] this compound is noted to be slightly hygroscopic, so it should be stored in a tightly sealed container to protect it from moisture.[3] Aqueous solutions of josamycin are not recommended for storage for more than one day.[2] The stability of this compound in organic solvents is not extensively documented in publicly available literature and should be determined experimentally for the specific solvent and storage conditions used.

Q3: How does pH affect the stability of josamycin?

Q4: What are the known degradation products or impurities of this compound?

A4: Several impurities and potential degradation products of this compound have been identified. These include leucomycin (B7888351) A8 9-propionate, leucomycin A5 9-propionate, platenomycin A1 9-propionate, and leucomycin A3 3",9-dipropionate.[6] The presence of these related substances suggests that hydrolysis of the ester groups and modifications to the macrolide ring are potential degradation pathways.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most suitable method for stability studies of this compound. A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.[4] UV detection at a wavelength of 231 nm is appropriate for josamycin.[2]

Troubleshooting Guide

Q1: My this compound solution has changed color. Is it still usable?

A1: A change in the color of a this compound solution may indicate degradation. It is recommended to prepare fresh solutions, especially for aqueous-based buffers which should not be stored for more than a day.[2] To confirm the integrity of the solution, it should be analyzed using a stability-indicating HPLC method to quantify the amount of remaining this compound and to detect the presence of any degradation products.

Q2: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?

A2: The appearance of new peaks in an HPLC chromatogram of a this compound solution suggests the formation of degradation products. This can be caused by factors such as improper storage conditions (e.g., elevated temperature, exposure to light), the use of non-optimal solvents, or extended storage time. It is advisable to conduct forced degradation studies to identify potential degradation products and to develop a robust stability-indicating HPLC method.

Q3: My this compound is not dissolving completely in my chosen solvent. What should I do?

A3: If you are experiencing solubility issues, refer to the solubility data to ensure you are using an appropriate solvent and concentration. For aqueous solutions, a co-solvent approach is recommended.[2] First, dissolve the this compound in a small volume of a water-miscible organic solvent like ethanol, and then slowly add the aqueous buffer while stirring to the desired final concentration. Gentle warming and sonication may also aid in dissolution, but care should be taken to avoid thermal degradation.

Data Presentation

Table 1: Solubility of Josamycin and this compound in Various Solvents

CompoundSolventSolubilityReference
JosamycinEthanol~25 mg/mL[2]
DMSO~15 mg/mL[2]
Dimethylformamide (DMF)~25 mg/mL[2]
MethanolVery soluble[1]
Diethyl etherVery soluble[1]
WaterVery slightly soluble[1]
Ethanol:PBS (pH 7.2) (1:2)~0.3 mg/mL[2]
This compoundMethanolFreely soluble[1]
Ethanol (95)Freely soluble[1]
Diethyl etherSoluble[1]
WaterPractically insoluble[1]

Table 2: Stability Profile of this compound

ConditionSolvent/FormStability SummaryRecommendationsReference
Storage (Solid)Solid powderStable for ≥ 4 years at -20°C.Store in a tightly sealed container at -20°C, protected from moisture due to its hygroscopic nature.[2][3]
Aqueous SolutionWater/BuffersNot recommended for storage for more than one day.Prepare fresh aqueous solutions daily.[2]
pHAqueous BuffersSusceptible to degradation in acidic and alkaline conditions.Buffer solutions to a neutral pH if possible and minimize storage time.[4][5]
Organic SolventsMethanol, Ethanol, etc.Specific quantitative stability data is not readily available. Stability is dependent on the solvent, temperature, and light exposure.It is crucial to experimentally determine the stability in the specific organic solvent and storage conditions used for your application.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a specified time. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified time. At each time point, withdraw a sample and dilute with the mobile phase.

    • Thermal Degradation: Place the solid this compound powder in an oven at a high temperature (e.g., 105°C) for a specified time. Also, expose the stock solution to a high temperature (e.g., 60°C). At each time point, withdraw a sample, cool it to room temperature, and dilute with the mobile phase.

    • Photodegradation: Expose the stock solution to a photostability chamber with a light source (e.g., UV and fluorescent lamps) for a specified duration. Wrap a control sample in aluminum foil to protect it from light. At each time point, withdraw a sample and dilute with the mobile phase.

  • Sample Analysis:

    • Analyze the stressed samples using a suitable analytical technique, preferably HPLC with a photodiode array (PDA) detector.

    • The HPLC method should be capable of separating the main peak of this compound from any degradation products. A typical starting point for method development could be a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound in each stress condition.

    • Assess the peak purity of the this compound peak in the stressed samples to ensure that it is not co-eluting with any degradation products.

    • Characterize the degradation products using techniques such as mass spectrometry (MS) to elucidate the degradation pathways.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_evaluation Data Evaluation prep_stock Prepare this compound Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) prep_stock->acid Expose to stress base Base Hydrolysis (e.g., 0.1 N NaOH, RT) prep_stock->base Expose to stress oxidation Oxidative Degradation (e.g., 3% H2O2, RT) prep_stock->oxidation Expose to stress thermal Thermal Degradation (e.g., 60°C solution, 105°C solid) prep_stock->thermal Expose to stress photo Photodegradation (UV/Vis light) prep_stock->photo Expose to stress hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples ms LC-MS for Degradant Identification hplc->ms Further characterization eval Assess Peak Purity & Calculate % Degradation hplc->eval pathway Elucidate Degradation Pathways eval->pathway

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products jp This compound hydrolysis_lactone Hydrolysis of Lactone Ring jp->hydrolysis_lactone Acid/Base Catalyzed hydrolysis_ester Hydrolysis of Propionate Ester jp->hydrolysis_ester Hydrolysis hydrolysis_glycosidic Hydrolysis of Glycosidic Bonds jp->hydrolysis_glycosidic Acid Catalyzed oxidation_products Oxidation Products jp->oxidation_products Oxidative Stress

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Overcoming Josamycin Propionate Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering josamycin (B1673084) propionate (B1217596) resistance in bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of josamycin propionate?

Josamycin, a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][2] This binding obstructs the peptide exit tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately halting protein elongation.[3][4]

Q2: What are the primary mechanisms of bacterial resistance to this compound?

Bacteria primarily develop resistance to this compound through three main mechanisms:

  • Target Site Modification: This is the most common mechanism and typically involves the methylation of the 23S rRNA, which is a component of the 50S ribosomal subunit. This modification is carried out by enzymes encoded by erm (erythromycin ribosome methylase) genes. Methylation of the target site reduces the binding affinity of josamycin, rendering it ineffective.

  • Active Efflux: Bacteria can actively pump josamycin out of the cell, preventing it from reaching its ribosomal target. This is mediated by efflux pumps, which are membrane proteins. Key efflux pump families involved in macrolide resistance include the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[5][6]

  • Enzymatic Inactivation: Although less common for 16-membered macrolides like josamycin, some bacteria can produce enzymes that inactivate the antibiotic.

Q3: My bacterial strain is resistant to erythromycin (B1671065). Will it also be resistant to this compound?

Not necessarily. While cross-resistance between macrolides can occur, josamycin, a 16-membered macrolide, can sometimes be effective against strains resistant to 14- and 15-membered macrolides like erythromycin and azithromycin.[7] This is often dependent on the specific resistance mechanism. For instance, some efflux pumps that recognize 14- and 15-membered macrolides may not efficiently extrude 16-membered macrolides. However, target site modifications, such as those conferred by erm genes, typically result in broad cross-resistance across all macrolides.

Q4: Are there known efflux pump inhibitors (EPIs) that can restore this compound susceptibility?

Yes, research into efflux pump inhibitors is an active area. Both natural and synthetic compounds have been identified that can inhibit bacterial efflux pumps. While a clinically approved EPI specifically for josamycin is not yet available, several compounds have shown promise in laboratory settings. These include:

  • Natural Compounds: Reserpine, piperine, and curcumin (B1669340) have demonstrated efflux pump inhibitory activity against various bacterial pumps.[8][9]

  • Synthetic Compounds: Phenylalanine-arginyl β-naphthylamide (PAβN) is a well-studied broad-spectrum EPI that has been shown to potentiate the activity of various antibiotics, including macrolides, by inhibiting RND-type efflux pumps.[10][11]

The effectiveness of an EPI is dependent on the specific efflux pump present in the bacterial strain.

Q5: Can combination therapy be used to overcome this compound resistance?

Combination therapy is a promising strategy. Combining this compound with an antibiotic that has a different mechanism of action can lead to synergistic or additive effects, potentially overcoming resistance. Potential combination partners include:

  • Cell Wall Synthesis Inhibitors (e.g., β-lactams): By weakening the cell wall, these agents may enhance the intracellular penetration of josamycin.[12][13][14]

  • Other Protein Synthesis Inhibitors: Combining josamycin with another protein synthesis inhibitor that targets a different ribosomal subunit or binding site could create a dual blockade of protein synthesis.[15]

  • Nucleic Acid Synthesis Inhibitors (e.g., fluoroquinolones, rifampicin): Targeting a different essential cellular process can lead to enhanced bacterial killing.

The effectiveness of any combination should be determined experimentally using methods like the checkerboard assay or time-kill curve analysis.

Troubleshooting Guides

Problem: Unexpectedly high Minimum Inhibitory Concentration (MIC) values for this compound against a bacterial strain.

Possible Cause Troubleshooting Steps
Presence of a known resistance mechanism. 1. Screen for resistance genes: Use PCR to detect the presence of erm, mef, and msr genes. 2. Sequence the 23S rRNA gene: Identify potential mutations in the josamycin binding site.
Overexpression of an efflux pump. 1. Perform an efflux pump inhibitor assay: Determine the MIC of this compound in the presence and absence of a known EPI (e.g., PAβN). A significant decrease in the MIC in the presence of the EPI suggests efflux-mediated resistance. 2. Gene expression analysis: Use RT-qPCR to quantify the expression levels of known efflux pump genes.
Experimental error. 1. Verify the inoculum density: Ensure the bacterial suspension is standardized to the correct McFarland standard. 2. Check the antibiotic stock solution: Confirm the concentration and bioactivity of the this compound stock. 3. Review the experimental protocol: Ensure adherence to standardized MIC determination protocols (e.g., CLSI or EUCAST guidelines).[16]

Problem: Inconsistent results in synergy testing (checkerboard assay).

Possible Cause Troubleshooting Steps
Incorrect concentration range of antibiotics. 1. Determine the MIC of each drug individually first. The concentration range in the checkerboard should bracket the MIC of each antibiotic.
Inaccurate pipetting. 1. Use calibrated pipettes. 2. Employ a systematic approach to plate setup to minimize errors.
Misinterpretation of the Fractional Inhibitory Concentration Index (FICI). 1. Use the standard interpretation: Synergy (FICI ≤ 0.5), Additivity/Indifference (0.5 < FICI ≤ 4.0), Antagonism (FICI > 4.0).[17]

Data Presentation

Table 1: Example MICs of Josamycin and Other Macrolides against Erythromycin-Resistant Staphylococcus aureus

AntibioticMIC at which 50% of isolates are inhibited (mg/L)MIC at which 90% of isolates are inhibited (mg/L)
Josamycin2>256
Clarithromycin (B1669154)128>256
Roxithromycin>256>256

Data adapted from a study on clinical isolates of erythromycin-resistant staphylococci.[7]

Table 2: Hypothetical Example of Checkerboard Assay Results for this compound in Combination with a β-lactam Antibiotic against a Resistant Strain

This compound (µg/mL)β-lactam (µg/mL)FICIInterpretation
64 (MIC alone)01.0-
0128 (MIC alone)1.0-
16320.5Synergy
32160.625Additive
8640.625Additive

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard CLSI and EUCAST guidelines.[16][18][19][20]

  • Prepare Antibiotic Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., ethanol) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Antibiotic Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Prepare Bacterial Inoculum: From a fresh culture plate (18-24 hours growth), suspend isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

This protocol provides a method to assess the interaction between this compound and another antimicrobial agent.[17][21][22]

  • Determine Individual MICs: First, determine the MIC of this compound and the partner antibiotic individually for the test organism as described above.

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the x-axis (columns) and the partner antibiotic along the y-axis (rows). The concentration ranges should bracket the individual MICs.

  • Inoculation: Inoculate all wells with the bacterial suspension prepared as for the MIC determination (final concentration of ~5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis: Determine the MIC of each drug in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well: FIC = (MIC of drug in combination) / (MIC of drug alone). The FIC Index (FICI) is the sum of the FICs for both drugs.

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additivity/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

This method assesses the bactericidal or bacteriostatic activity of an antibiotic or combination over time.

  • Prepare Cultures: Grow the test organism in broth to the early to mid-logarithmic phase.

  • Exposure: Aliquot the bacterial culture into flasks containing:

    • No antibiotic (growth control)

    • This compound at a specific concentration (e.g., 1x, 2x, or 4x MIC)

    • The partner antibiotic at a specific concentration

    • The combination of this compound and the partner antibiotic

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of each aliquot and plate onto appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

Visualizations

Resistance_Mechanisms cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Josamycin Josamycin Ribosome Ribosome Josamycin->Ribosome Inhibits Protein Synthesis EffluxPump Efflux Pump Josamycin->EffluxPump Pumped out Extracellular Extracellular TargetSite 23S rRNA TargetModification Target Site Modification (erm genes) TargetModification->TargetSite Methylation ActiveEfflux Active Efflux (mef/msr genes) ActiveEfflux->EffluxPump Upregulation

Caption: Mechanisms of josamycin action and resistance.

Overcoming_Resistance cluster_strategies Strategies to Overcome Resistance cluster_outcomes Desired Outcomes JosamycinResistance This compound Resistance EPI Efflux Pump Inhibitors (EPIs) JosamycinResistance->EPI Counteracts Efflux CombinationTherapy Combination Therapy JosamycinResistance->CombinationTherapy Synergistic/ Additive Effects RestoreSusceptibility Restore Susceptibility EPI->RestoreSusceptibility CombinationTherapy->RestoreSusceptibility PreventResistance Prevent Further Resistance CombinationTherapy->PreventResistance

Caption: Strategies to overcome josamycin resistance.

Experimental_Workflow Start Start: Resistant Strain MIC 1. Determine MIC of This compound Start->MIC MechanismID 2. Identify Resistance Mechanism (PCR, Sequencing) MIC->MechanismID StrategySelection 3. Select Strategy: EPI or Combination Therapy MechanismID->StrategySelection Checkerboard 4a. Checkerboard Assay (for Combination Therapy) StrategySelection->Checkerboard EPI_MIC 4c. MIC with EPI StrategySelection->EPI_MIC TimeKill 4b. Time-Kill Curve Analysis Checkerboard->TimeKill Analysis Analyze Results TimeKill->Analysis EPI_MIC->TimeKill End End: Effective Strategy Identified Analysis->End

Caption: Experimental workflow for overcoming resistance.

References

Technical Support Center: Improving the Bioavailability of Josamycin Propionate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with improving the oral bioavailability of josamycin (B1673084) propionate (B1217596). Josamycin propionate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high membrane permeability.[1] Therefore, enhancing its bioavailability primarily involves strategies to improve its dissolution rate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for oral delivery?

A1: The primary challenges stem from its poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and its bitter taste.[2][3] Additionally, josamycin is susceptible to degradation in highly acidic environments, which can affect its stability in the stomach.[4] Its considerable intra- and interindividual variability in pharmacokinetics also presents a challenge for achieving consistent therapeutic outcomes.

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: The most investigated and effective strategies focus on improving its solubility and dissolution rate. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier, such as polyethylene (B3416737) glycol (PEG) 6000, can significantly enhance its solubility and dissolution.[2]

  • Inclusion Complexation: Forming an inclusion complex with cyclodextrins, like γ-cyclodextrin, can mask the bitter taste and improve aqueous solubility.[5][6]

  • Nanoemulsions: Formulating this compound into a nanoemulsion can increase the surface area for dissolution and improve absorption.[7]

Q3: How does food affect the bioavailability of this compound?

A3: The effect of food on the absorption of this compound can be variable and formulation-dependent. Some studies suggest that administration with food can increase its bioavailability. This is a critical factor to consider when designing in vivo studies and interpreting pharmacokinetic data.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of Solid Dispersion Formulation

Potential Cause 1: Incomplete Amorphization of this compound

  • Troubleshooting Step: Verify the amorphous state of the drug in the solid dispersion using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).[2] A sharp melting point peak in DSC or characteristic crystalline peaks in XRD indicate incomplete amorphization.

  • Optimization:

    • Increase the drug-to-carrier ratio to ensure the drug is fully molecularly dispersed.

    • Optimize the solvent evaporation rate; a faster evaporation rate can sometimes better trap the drug in an amorphous state.

    • Ensure the chosen polymer has good miscibility with this compound.

Potential Cause 2: Poor Wettability of the Solid Dispersion

  • Troubleshooting Step: Observe the behavior of the solid dispersion powder when introduced to the dissolution medium. If it clumps or floats, wettability is an issue.

  • Optimization:

    • Incorporate a surfactant into the solid dispersion formulation to improve wettability.

    • Select a more hydrophilic carrier for the solid dispersion.

Logical Relationship for Troubleshooting Low Dissolution Rate in Solid Dispersions

G start Low Dissolution Rate of Solid Dispersion check_amorphization Check for Amorphous State (XRD/DSC) start->check_amorphization crystalline_present Crystalline Drug Detected check_amorphization->crystalline_present optimize_sd Optimize Solid Dispersion - Increase carrier ratio - Faster solvent evaporation crystalline_present->optimize_sd Yes check_wettability Assess Wettability crystalline_present->check_wettability No retest_dissolution Re-evaluate Dissolution Rate optimize_sd->retest_dissolution poor_wettability Poor Wettability Observed check_wettability->poor_wettability add_surfactant Incorporate Surfactant or Use More Hydrophilic Carrier poor_wettability->add_surfactant Yes poor_wettability->retest_dissolution No add_surfactant->retest_dissolution

Troubleshooting workflow for low dissolution rate of solid dispersions.

Issue 2: Ineffective Taste Masking with Cyclodextrin (B1172386) Complexation

Potential Cause 1: Low Complexation Efficiency

  • Troubleshooting Step: Quantify the amount of this compound complexed with the cyclodextrin using methods like phase solubility studies or spectroscopic techniques (e.g., UV-Vis, NMR).

  • Optimization:

    • Increase the molar ratio of cyclodextrin to this compound.[8]

    • Optimize the preparation method. The kneading method, for instance, can be more effective for poorly water-soluble drugs.[9][10]

    • Select a cyclodextrin with a cavity size that is more appropriate for the this compound molecule.

Potential Cause 2: Dissociation of the Complex in Saliva

  • Troubleshooting Step: Evaluate the stability of the complex in simulated salivary fluid.

  • Optimization:

    • Consider the use of hydrophilic polymers in combination with cyclodextrins to form a ternary complex, which can enhance stability.

    • A higher molar excess of cyclodextrin can help to shift the equilibrium towards the complexed form even upon dilution with saliva.[8]

Issue 3: Instability of Nanoemulsion Formulation (e.g., Phase Separation, Ostwald Ripening)

Potential Cause 1: Inappropriate Surfactant/Co-surfactant Selection

  • Troubleshooting Step: Visually inspect the nanoemulsion for signs of instability like creaming, sedimentation, or coalescence over time.

  • Optimization:

    • Screen a wider range of surfactants and co-surfactants to find a combination that provides a stable interfacial film.[11]

    • Optimize the surfactant-to-co-surfactant ratio (Smix).[11]

Potential Cause 2: Ostwald Ripening

  • Troubleshooting Step: Monitor the droplet size of the nanoemulsion over time using dynamic light scattering (DLS). A gradual increase in the average droplet size is indicative of Ostwald ripening.[12]

  • Optimization:

    • Incorporate a small amount of a highly water-insoluble oil (e.g., a long-chain triglyceride) into the oil phase. This can create a compositional difference between small and large droplets, hindering the diffusion of the drug.[13][14]

    • Ensure the absence of micelles in the aqueous phase, as they can facilitate the transport of the oil phase between droplets.[14]

Logical Relationship for Troubleshooting Nanoemulsion Instability

G start Nanoemulsion Instability (Phase Separation) check_components Review Surfactant/Co-surfactant Selection and Ratio (Smix) start->check_components suboptimal_smix Suboptimal Smix? check_components->suboptimal_smix optimize_smix Screen Different Surfactants/ Co-surfactants and Optimize Smix Ratio suboptimal_smix->optimize_smix Yes check_ostwald Monitor Droplet Size Over Time (DLS) suboptimal_smix->check_ostwald No retest_stability Re-evaluate Nanoemulsion Stability optimize_smix->retest_stability ostwald_ripening Ostwald Ripening (Droplet Growth)? check_ostwald->ostwald_ripening add_insoluble_oil Incorporate a Highly Water-Insoluble Oil ostwald_ripening->add_insoluble_oil Yes ostwald_ripening->retest_stability No add_insoluble_oil->retest_stability

Troubleshooting workflow for nanoemulsion instability.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Different Josamycin Formulations

Disclaimer: The following data is compiled from different studies and should be interpreted with caution due to variations in experimental conditions (e.g., dose, species, analytical methods). A direct comparison may not be entirely accurate.

FormulationDoseSpeciesCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
Josamycin Solution1 gHuman1.64 ± 0.670.39 ± 0.081.510 ± 0.687[1]
Josamycin Tablets1 g (2x500mg)Human0.05 - 0.710.33 - 2.00.03 - 0.95[1]
This compound Solid Dispersion (1:2 with PEG 6000)--3.7-fold solubility increase--[2]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with PEG 6000 to enhance its dissolution.

Materials:

Equipment:

  • Magnetic stirrer with heating plate

  • Beakers

  • Mortar and pestle

  • Sieve (e.g., 60 mesh)

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and PEG 6000 in a desired ratio (e.g., 1:2 w/w).[2]

  • Dissolve both the drug and the carrier in a minimal amount of methanol in a beaker with continuous stirring.

  • Continue stirring until a clear solution is obtained.

  • Place the beaker on a magnetic stirrer with the hot plate set to a temperature of 70-80°C to facilitate solvent evaporation.[2]

  • Continue stirring until the solvent has completely evaporated, leaving a solid mass.

  • Transfer the solid mass to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a 60-mesh sieve to obtain a uniform particle size.[2]

  • Store the final product in a desiccator.

Experimental Workflow for Solid Dispersion Preparation

G start Start: Solid Dispersion Preparation weigh Weigh this compound and PEG 6000 (e.g., 1:2 ratio) start->weigh dissolve Dissolve in Methanol with Stirring weigh->dissolve evaporate Evaporate Solvent (70-80°C with stirring) dissolve->evaporate dry Dry in Vacuum Oven (40°C for 24h) evaporate->dry pulverize Pulverize Dried Mass dry->pulverize sieve Sieve Powder (60 mesh) pulverize->sieve end End: Store in Desiccator sieve->end

Workflow for preparing solid dispersions by solvent evaporation.

Protocol 2: In Vitro Dissolution Testing

Objective: To evaluate the in vitro dissolution rate of this compound formulations.

Materials:

  • This compound formulation (e.g., solid dispersion, tablets)

  • Dissolution media (e.g., 0.1 N HCl pH 1.2, phosphate (B84403) buffer pH 6.8)

Equipment:

  • USP Dissolution Apparatus 2 (Paddle)

  • Water bath

  • Syringes with filters

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel.

  • Equilibrate the medium to 37 ± 0.5°C.

  • Place a single dose of the this compound formulation in the dissolution vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium using a syringe fitted with a filter.

  • Replenish the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).[15]

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic parameters of a this compound formulation after oral administration in rats.

Materials:

  • This compound formulation

  • Sprague-Dawley rats (male, specific weight range)

  • Oral gavage needles

  • Heparinized tubes for blood collection

Equipment:

  • Centrifuge

  • Vortex mixer

  • Freezer (-80°C)

  • LC-MS/MS for bioanalysis

Procedure:

  • Fast the rats overnight with free access to water before the study.

  • Prepare the dosing formulation of this compound at the desired concentration in a suitable vehicle.

  • Administer a single oral dose of the formulation to each rat via oral gavage.

  • Collect blood samples (e.g., from the tail vein or retro-orbital plexus) into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

References

addressing gastrointestinal side effects of josamycin propionate in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Josamycin (B1673084) Propionate (B1217596) in Animal Models

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the gastrointestinal (GI) side effects of josamycin propionate in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the common gastrointestinal side effects of this compound observed in animal models?

A1: Josamycin, a 16-membered macrolide antibiotic, is generally associated with fewer and less severe gastrointestinal side effects compared to 14-membered macrolides like erythromycin (B1671065).[1][2] However, at high doses, potential side effects can include decreased food intake, weight loss, diarrhea, and changes in gut motility. Unlike erythromycin, which strongly stimulates gut motor activity and can cause vomiting in dogs, josamycin does not significantly affect gastrointestinal motility or induce such symptoms at therapeutic doses.[1][2][3]

Q2: What is the primary mechanism behind the GI side effects of macrolide antibiotics?

A2: The primary mechanism for the prokinetic GI effects of many macrolide antibiotics is their agonist activity on the motilin receptor.[4][5][6] Motilin is a hormone that regulates the migrating motor complex (MMC), which controls smooth muscle contractions in the gut during fasting.[7] Macrolides like erythromycin are potent motilin receptor agonists, leading to strong, often irregular, gastrointestinal contractions that can cause side effects.[4][5] While josamycin is also a macrolide, its interaction with the motilin receptor is significantly weaker, resulting in a more favorable GI tolerance profile.[1][2]

Q3: Which animal models are suitable for studying josamycin's effects, and are any models particularly sensitive to its GI side effects?

A3: Dogs and rabbits are suitable models for studying macrolide-induced GI effects because they have motilin receptors similar to humans.[5][6] In contrast, rodents (mice and rats) are not ideal for studying motilin-related effects as the genes for motilin and its receptor have become pseudogenes in these species.[8] However, rodents are still widely used for general toxicity and pharmacokinetic studies.[9] In dogs, josamycin has been shown to be well-tolerated without disturbing gastrointestinal motility, unlike erythromycin which caused emesis.[1]

Q4: How can I minimize GI side effects in my animal models without compromising the experiment?

A4: To minimize GI side effects, consider the following strategies:

  • Dose Optimization: Use the lowest effective dose of this compound. Toxicity studies have established No-Observed-Effect Levels (NOEL) in various species, which can serve as a starting point.[9]

  • Route of Administration: Oral gavage is a common method for precise dosing.[10] However, to reduce stress which can exacerbate GI issues, consider voluntary oral administration by incorporating the drug into a palatable jelly or treat.[11][12][13]

  • Dietary Adjustments: Ensure a consistent and appropriate diet. High-concentrate feeds can sometimes predispose animals to bacterial imbalances in the gut.[14]

  • Acclimatization: Allow for a sufficient acclimatization period for the animals to adapt to housing, handling, and experimental procedures to minimize stress.[14]

Q5: What impact does this compound have on the gut microbiota?

A5: Like all antibiotics, josamycin can alter the composition of the gut microbiota.[15] This dysbiosis can, in turn, affect gut motility and overall gut health.[16] Long-term changes in the gut microbiome have been observed in animals following early-life antibiotic administration.[17] When designing experiments, it is important to consider these potential downstream effects on the microbiota, which could influence various physiological parameters.

Troubleshooting Guides

Issue 1: Animals exhibit significant weight loss and decreased food/water intake.

Potential Cause Troubleshooting Step
High Dosage Review the dosage. Refer to established No-Observed-Effect Levels (NOEL) and consider a dose-reduction study. For a 5-week study in rats, a NOEL of 100 mg/kg b.w. was established for josamycin base.[9]
Palatability Issues If the drug is administered in food or water, the taste may be a deterrent. Switch to a precise dosing method like oral gavage or a more palatable voluntary consumption method using flavored jelly.[10][11]
Stress-Induced Anorexia Excessive handling or stressful administration procedures can lead to reduced intake.[18] Implement low-stress handling techniques and allow for proper acclimatization.
Systemic Toxicity At very high doses, systemic effects beyond the GI tract could be occurring. Monitor for other clinical signs and consider reducing the dose.

Issue 2: Severe or persistent diarrhea is observed in the treatment group.

Potential Cause Troubleshooting Step
Gut Microbiota Disruption Antibiotic-induced dysbiosis is a likely cause. Consider co-administration of probiotics or synbiotics to help maintain a healthier gut microbiome, though this may interfere with some study objectives.
Direct Gut Irritation The formulation or vehicle used for administration may be causing irritation. Ensure the vehicle is appropriate and non-irritating. Consider using a microencapsulated formulation if available.
Prokinetic Effect Although weaker than other macrolides, a mild prokinetic effect at high doses could contribute to diarrhea. A dose reduction is the primary strategy to address this.

Data Presentation

Table 1: Summary of this compound Toxicity Studies in Animal Models

SpeciesStudy DurationDoses (mg/kg b.w./day)Key Findings Related to GI and General ToxicityNOEL (mg/kg b.w.)Reference
Rat 5 Weeks0, 300, 1000, 3000 (Josamycin Base)Variations in hematological parameters at higher doses.100[9]
Rat 6 Months0, 100, 300, 1000 (Josamycin Base)Not specified in detail.-[9]
Dog 6 Months0, 50, 120, 300, 1800No toxic effects reported up to 300 mg/kg.300[9]
Dog Acute IV StudyNot specifiedJosamycin did not disturb GI motility or cause discomfort.N/A[1]

Experimental Protocols

Protocol 1: Voluntary Oral Administration of this compound in Mice

This protocol is adapted from methods designed to reduce the stress associated with traditional gavage.[11][12][13]

  • Preparation of Medicated Jelly: a. Prepare a 2% sucralose (B1001) solution in water as a sweetener. b. Prepare a gelatin stock solution (e.g., 10g gelatin in 50mL of the sucralose solution), heating gently until dissolved. c. Calculate the total amount of this compound needed for the treatment group for one day. Dissolve the drug in a suitable vehicle (e.g., water with 0.1% Tween 80). d. In a multi-well plate, mix the drug solution with the warm gelatin stock and a flavoring agent (e.g., strawberry essence). A typical ratio might be 450 µL drug solution to 1300 µL gelatin stock and 150 µL flavoring per well. e. Prepare vehicle-only jellies for the control group. f. Allow the jellies to set at 4°C for at least 3 hours.

  • Animal Training (Acclimatization): a. For 3-4 days prior to the experiment, provide the mice with a small piece of the vehicle (non-medicated) jelly at the same time each day. b. This training overcomes the natural aversion to new foods (neophobia) and ensures rapid consumption during the treatment phase.

  • Dosing Procedure: a. On the day of the experiment, provide each mouse with a pre-weighed piece of the medicated or vehicle jelly. b. The amount of jelly should be calculated based on the average body weight of the mice to ensure accurate dosing. c. Observe the mice to ensure the full dose is consumed. Typically, trained mice will consume the jelly within minutes.

Protocol 2: Monitoring and Scoring of Gastrointestinal Toxicity in Rodents

  • Daily Clinical Observations:

    • General Appearance: Record posture, activity level, and grooming habits. Note any signs of lethargy or abdominal distress (e.g., hunched posture).

    • Body Weight: Measure and record the body weight of each animal daily.

    • Food and Water Intake: Measure and record consumption daily.

    • Fecal Consistency: Visually inspect feces daily. Use a scoring system to quantify diarrhea.

  • Diarrhea Scoring System:

    • Score 0: Normal, well-formed pellets.

    • Score 1: Soft, but still formed pellets.

    • Score 2: Very soft, unformed feces.

    • Score 3: Watery diarrhea.

  • Data Collection and Analysis:

    • Plot the mean body weight change over time for each group.

    • Calculate and plot the mean daily food and water consumption.

    • Calculate and plot the mean daily diarrhea score for each group.

    • Use appropriate statistical tests (e.g., ANOVA, t-test) to compare treatment groups to the control group.

Visualizations

Signaling_Pathway cluster_macrolide Macrolide Antibiotic cluster_receptor Enteric Cell cluster_effect Physiological Effect Erythromycin Erythromycin (14-membered) MotilinR Motilin Receptor (GPCR) Erythromycin->MotilinR Strong Agonist Josamycin Josamycin (16-membered) Josamycin->MotilinR Weak / No Agonist Effect NormalMotility Minimal Effect on GI Motility Josamycin->NormalMotility Contraction Strong GI Contractions (MMC Stimulation) MotilinR->Contraction Activates Gq/11 Pathway SideEffects GI Side Effects (Nausea, Diarrhea) Contraction->SideEffects Experimental_Workflow start Start: Hypothesis Formulation acclimatization Animal Acclimatization (≥ 7 days) start->acclimatization grouping Randomization into Groups (Control, Josamycin Doses) acclimatization->grouping dosing Daily Dosing (Oral Gavage or Voluntary) grouping->dosing monitoring Daily Monitoring - Body Weight - Food/Water Intake - Fecal Score dosing->monitoring endpoint Endpoint Reached (e.g., Day 14) monitoring->endpoint collection Sample Collection (Tissues, Blood, Feces) endpoint->collection analysis Data Analysis (Statistics, Histopathology) collection->analysis conclusion Conclusion & Reporting analysis->conclusion Troubleshooting_Logic rect_node rect_node start GI Side Effects Observed? (e.g., Diarrhea, Weight Loss) is_severe Are effects severe? start->is_severe action_reduce_dose Action: Reduce Dose by 25-50% is_severe->action_reduce_dose Yes action_check_method Action: Review Dosing Method (Stress, Vehicle) is_severe->action_check_method No reassess Re-assess after 3 days action_reduce_dose->reassess action_check_method->reassess action_monitor Action: Continue Monitoring reassess->is_severe Problem Persists reassess->action_monitor Problem Resolved

References

impact of food on josamycin propionate absorption and efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with josamycin (B1673084) propionate (B1217596). The following information addresses common issues encountered during experiments, with a focus on the impact of food on the drug's absorption and efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of food on the absorption of josamycin propionate?

The effect of food on the absorption of this compound has been reported with conflicting results in scientific literature. Some studies suggest that food may decrease the rate and extent of absorption, while others indicate an increase in overall bioavailability.

One study reported that food retards the absorption of josamycin, leading to a lower peak plasma concentration (Cmax) and a longer time to reach peak concentration (Tmax). Conversely, another study found that while food delayed absorption, it ultimately increased the Cmax and the total drug exposure over time (AUC), suggesting enhanced bioavailability. A further observation noted that serum concentrations of this compound were significantly higher when administered with food.

These discrepancies may be attributable to differences in the composition of the meals administered during the studies, the formulation of the this compound used, and the specific experimental protocols followed. Therefore, it is crucial to maintain consistent prandial states in subjects during clinical and preclinical trials to ensure the reliability and reproducibility of pharmacokinetic data.

Q2: How should we design an experiment to investigate the effect of food on this compound pharmacokinetics in our lab?

To investigate the effect of food on the pharmacokinetics of this compound, a randomized, crossover study design is recommended. This design minimizes inter-subject variability and allows for a direct comparison of the drug's absorption in the fed and fasted states within the same individuals. A standardized, high-fat, high-calorie meal is often used in such studies to elicit the maximum potential effect of food on drug absorption.

For detailed methodological guidance, refer to the Experimental Protocols section below.

Q3: We are observing high inter-individual variability in our pharmacokinetic data. What could be the cause?

High inter-individual variability is a known characteristic of josamycin pharmacokinetics. This variability can be influenced by several factors, including:

  • Genetic differences: Variations in drug-metabolizing enzymes and transporters among individuals can significantly impact drug absorption and clearance.

  • Physiological factors: Age, sex, and underlying health conditions can affect gastrointestinal physiology and drug metabolism.

  • Concomitant medications: Josamycin is a substrate and inhibitor of cytochrome P450 enzymes, and its metabolism can be altered by other drugs.

  • Inconsistent food intake: As discussed in Q1, the presence and composition of food can variably affect josamycin absorption.

To mitigate this variability, it is essential to have a well-controlled study design with a clearly defined and consistent protocol for all subjects.

Q4: Does the presence of food impact the clinical efficacy of this compound?

The direct impact of food on the clinical efficacy of this compound has not been definitively established in the available literature. However, since food can alter the pharmacokinetic profile of the drug, it is plausible that efficacy could be affected. For instance, a significant decrease in drug absorption due to food could potentially lead to sub-therapeutic concentrations at the site of infection. Conversely, an increase in absorption could enhance efficacy but also potentially increase the risk of concentration-dependent side effects. When conducting clinical efficacy trials, it is advisable to standardize meal conditions to minimize variability in drug exposure.

Troubleshooting Guides

Issue: Inconsistent or unexpected pharmacokinetic profiles in our study.

  • Possible Cause 1: Variable food intake among subjects.

    • Troubleshooting Step: Ensure strict adherence to the dietary protocol. In fed studies, the type and timing of the meal should be identical for all participants. In fasting studies, confirm that subjects have fasted for the required duration before drug administration.

  • Possible Cause 2: Differences in the this compound formulation.

    • Troubleshooting Step: Verify that the same formulation (e.g., tablet, capsule, suspension) from the same manufacturing batch is used for all study arms and subjects.

  • Possible Cause 3: Concomitant medication use.

    • Troubleshooting Step: Review and document all concomitant medications taken by subjects. Assess for potential drug-drug interactions that could affect the pharmacokinetics of josamycin.

Issue: Difficulty in achieving target plasma concentrations.

  • Possible Cause: Poor dissolution of the drug formulation.

    • Troubleshooting Step: Conduct in vitro dissolution testing of the this compound formulation under different pH conditions to assess its release characteristics. The dissolution of josamycin tablets may be pH-dependent and could be a rate-limiting step in absorption.

  • Possible Cause: Unexpected food effect.

    • Troubleshooting Step: If administering with food, consider the composition of the meal. High-fat meals can delay gastric emptying and alter bile secretion, which can have a complex effect on the absorption of lipophilic drugs like josamycin.

Data Presentation

The following table summarizes the conflicting findings on the effect of food on the pharmacokinetic parameters of josamycin from the literature. Please note that the original quantitative data from these studies were not available for direct comparison.

StudyEffect of Food on AbsorptionCmax (Peak Concentration)Tmax (Time to Peak)AUC (Total Exposure)
Bergan et al. (as cited in secondary sources)RetardedDecreasedIncreasedNot specified
Ikeda et al. (as cited in secondary sources)DelayedIncreasedIncreasedIncreased

Experimental Protocols

Protocol: Single-Dose, Crossover Food-Effect Study for this compound

This protocol outlines a general methodology for a food-effect bioavailability study, which should be adapted to specific experimental needs and institutional guidelines.

  • Study Design: A single-dose, two-treatment, two-period, two-sequence, randomized crossover design.

  • Subjects: A cohort of healthy adult volunteers. The number of subjects should be sufficient to provide adequate statistical power.

  • Treatments:

    • Treatment A (Fasted): A single oral dose of this compound administered after an overnight fast of at least 10 hours.

    • Treatment B (Fed): A single oral dose of this compound administered shortly after the consumption of a standardized high-fat, high-calorie meal.

  • Washout Period: A washout period of at least seven days between the two treatment periods to ensure complete elimination of the drug from the body.

  • Meal Protocol (Fed Arm):

    • The standardized meal should be consumed within 30 minutes prior to drug administration.

    • An example of a high-fat, high-calorie meal consists of approximately 800 to 1000 calories, with 50-65% of calories from fat, 20-30% from carbohydrates, and 15-25% from protein.

  • Drug Administration: The this compound dose should be administered with a standard volume of water (e.g., 240 mL).

  • Blood Sampling:

    • Serial blood samples should be collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

    • Plasma should be separated and stored frozen until analysis.

  • Bioanalytical Method: A validated bioanalytical method, such as LC-MS/MS, should be used to quantify the concentrations of josamycin in plasma samples.

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters should be calculated for each subject in each treatment period: Cmax, Tmax, and AUC (from time zero to the last measurable concentration and extrapolated to infinity).

  • Statistical Analysis: The pharmacokinetic parameters should be statistically analyzed to determine if there is a significant difference between the fed and fasted states.

Mandatory Visualization

FoodEffectWorkflow cluster_study_design Study Design: Crossover Food-Effect Trial cluster_treatment_arms Treatment Periods (with Washout in between) cluster_pk_analysis Pharmacokinetic Analysis SubjectPool Healthy Volunteer Cohort Randomization Randomization SubjectPool->Randomization Fasted Period 1: Fasted State (Overnight Fast) Randomization->Fasted Group A Fed Period 2: Fed State (Standardized High-Fat Meal) Randomization->Fed Group B DrugAdmin This compound Administration Fasted->DrugAdmin Washout Washout Period Fed->DrugAdmin BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling Bioanalysis LC-MS/MS Analysis of Plasma Concentrations BloodSampling->Bioanalysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC) Bioanalysis->PK_Parameters Conclusion Statistical Comparison: Fed vs. Fasted to Determine Impact on Absorption and Efficacy PK_Parameters->Conclusion

Caption: Experimental workflow for a crossover food-effect study.

LogicalRelationships cluster_input Input Factors cluster_physiological_effects Physiological Effects of Food cluster_drug_properties Drug Properties Influenced cluster_outcome Pharmacokinetic & Efficacy Outcome Drug This compound (Oral Administration) Dissolution Drug Dissolution Drug->Dissolution Food Food Intake (Presence/Absence, Composition) GastricEmptying Delayed Gastric Emptying Food->GastricEmptying GI_pH Altered Gastrointestinal pH Food->GI_pH BileFlow Increased Bile Flow Food->BileFlow SplanchnicBloodFlow Increased Splanchnic Blood Flow Food->SplanchnicBloodFlow Absorption Rate and Extent of Drug Absorption (Cmax, Tmax, AUC) GastricEmptying->Absorption Delays Tmax GI_pH->Dissolution Solubility Drug Solubility BileFlow->Solubility Permeability Membrane Permeability SplanchnicBloodFlow->Permeability Dissolution->Solubility Solubility->Permeability Permeability->Absorption Efficacy Clinical Efficacy Absorption->Efficacy Influences

Technical Support Center: Refinement of Josamycin Propionate Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of josamycin (B1673084) propionate (B1217596) from biological matrices.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of josamycin propionate, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Recovery of this compound

  • Question: We are experiencing low recovery of this compound from plasma samples using Solid-Phase Extraction (SPE). What are the possible causes and how can we improve it?

  • Answer: Low recovery in SPE can stem from several factors. Firstly, ensure proper conditioning and equilibration of the SPE cartridge, as inadequate preparation can lead to poor retention of the analyte.[1] Secondly, the pH of the sample and loading buffer is crucial for efficient retention of this compound on the sorbent. Since josamycin is a macrolide, a slightly alkaline environment can enhance its retention on reversed-phase sorbents by suppressing its ionization.[2] Thirdly, the choice of elution solvent and its volume are critical. A solvent that is too weak may not effectively elute the analyte, while an insufficient volume will result in incomplete elution. Consider using a stronger solvent or increasing the elution volume. Finally, analyte breakthrough during sample loading or washing steps can lead to significant loss.[1] This can be checked by analyzing the collected fractions from these steps.

Issue 2: High Matrix Effects in LC-MS/MS Analysis

  • Question: Our LC-MS/MS analysis of this compound extracted from tissue homogenates shows significant ion suppression. How can we mitigate these matrix effects?

  • Answer: Matrix effects, particularly ion suppression, are a common challenge in bioanalysis and arise from co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analyte.[3][4][5] To mitigate this, several strategies can be employed. Enhancing the sample clean-up process is the first step. This can be achieved by optimizing the SPE wash steps with a solvent that removes interfering compounds without eluting this compound. Alternatively, a different extraction technique like liquid-liquid extraction (LLE) or a more rigorous QuEChERS protocol might provide a cleaner extract.[4] Chromatographic separation can also be optimized to separate this compound from the interfering matrix components. This may involve using a different analytical column, adjusting the mobile phase composition, or modifying the gradient elution profile.[6] Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can effectively compensate for matrix effects.[7] Finally, sample dilution can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.

Issue 3: Poor Reproducibility of Extraction Results

  • Question: We are observing poor reproducibility in our this compound extraction from urine samples. What could be the reasons for this variability?

  • Answer: Poor reproducibility can be attributed to several factors throughout the analytical workflow. Inconsistent sample handling and preparation is a primary cause. Ensure that all samples are treated uniformly, including thawing and vortexing procedures. Variability in the extraction procedure itself, such as inconsistent timing of steps or variations in solvent volumes, can lead to differing results. Automation of the extraction process can help minimize operator-dependent variability.[7] For SPE, inconsistencies in the packing of the sorbent material between cartridges or wells can also contribute to variability.[1] Furthermore, the stability of this compound in the biological matrix and during the extraction process should be considered. Degradation of the analyte can lead to variable results.[8][9][10][11] It is crucial to validate the stability of this compound under the specific storage and experimental conditions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the extraction of this compound.

  • What is the most suitable extraction method for this compound from plasma? Solid-Phase Extraction (SPE) is a widely used and effective method for extracting this compound from plasma.[9][12] It generally provides cleaner extracts compared to protein precipitation and can be automated for high-throughput analysis. C18 cartridges are commonly used for the extraction of macrolide antibiotics.[12]

  • How can I extract this compound from solid tissues like the liver? For solid tissues, initial homogenization is necessary to release the analyte. This can be followed by either Liquid-Liquid Extraction (LLE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. LLE involves extracting the homogenized tissue with an immiscible organic solvent. The QuEChERS method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a clean-up step using dispersive SPE (d-SPE) with specific sorbents to remove interfering matrix components.[1]

  • What are the critical parameters to consider for method validation of this compound extraction? Method validation should assess linearity, accuracy, precision, recovery, matrix effect, and stability. The recovery of the extraction method should be consistent and reproducible. Matrix effects should be evaluated to ensure they do not compromise the accuracy and precision of the assay. The stability of this compound in the biological matrix at different storage temperatures and during the entire analytical process should be thoroughly investigated.[8][10][11]

  • What is the stability of this compound in biological samples? The stability of this compound in biological samples is a critical factor for accurate quantification.[8][9] It is recommended to store biological samples containing this compound at -20°C or lower to minimize degradation.[9] Stability studies should be conducted to evaluate the impact of freeze-thaw cycles and storage duration on the analyte concentration. One study found that josamycin was stable in stored biological samples for the duration of their investigation.[12]

Data Presentation

Table 1: Comparison of Extraction Methods for Macrolide Antibiotics from Biological Matrices

Extraction MethodBiological MatrixAnalyte(s)Recovery (%)Key FindingsReference
Solid-Phase Extraction (SPE)Serum & UrineJosamycinNot explicitly quantified but method was successfulA C18 SPE method with a specific wash sequence was effective for selective determination.[9][12]
Solid-Phase Extraction (SPE)Chicken6 Macrolides82.1 - 101.4A porous aromatic framework-based SPE sorbent showed good recovery.[6]
QuEChERSMilk3 Antibiotics95 - 99An optimized QuEChERS method was more efficient than the standard acetate (B1210297) method.[1]
Liquid-Liquid Extraction (LLE)Human Plasma8-iso-PGF2α~5-fold higher with phase separationA modified LLE with phase separation significantly improved recovery.
Dispersive Solid-Phase ExtractionAquatic Products10 Macrolides83.1 - 116.6Extraction with 1% ammonia (B1221849) acetonitrile (B52724) and purification with neutral alumina (B75360) was effective.[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Serum/Plasma

This protocol is adapted from a detailed study on josamycin pharmacokinetics.[9][12]

Materials:

  • C18 SPE cartridges

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate (B84403) buffer (pH 8.0)

  • Internal Standard (e.g., another macrolide antibiotic not present in the sample)

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of serum or plasma, add the internal standard solution. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of water to remove hydrophilic interferences. Follow with a wash using 3 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove more interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute this compound and the internal standard with 2 x 1.5 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase used for LC-MS analysis.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Tissue

This is a general protocol for LLE of lipophilic drugs from tissue, which can be adapted for this compound.

Materials:

  • Tissue homogenizer

  • Phosphate buffer (pH 8.0)

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Tissue Homogenization: Homogenize a known weight of the tissue sample in 3 volumes of cold phosphate buffer (pH 8.0).

  • Sample Preparation: To 1 mL of the tissue homogenate, add the internal standard solution.

  • Extraction: Add 5 mL of the extraction solvent to the sample. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase.

  • Analysis: Vortex the reconstituted sample and inject it into the analytical instrument.

Protocol 3: QuEChERS-based Extraction of this compound from Urine

This protocol is a modified QuEChERS approach suitable for urine samples.

Materials:

  • Acetonitrile (containing 1% acetic acid)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium acetate

  • Dispersive SPE (d-SPE) tubes containing C18 and PSA sorbents

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To a 10 mL urine sample in a 50 mL centrifuge tube, add the internal standard.

  • Extraction: Add 10 mL of acetonitrile (with 1% acetic acid). Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate.

  • Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Clean-up: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a d-SPE tube containing C18 and PSA sorbents.

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at 10000 rpm for 5 minutes.

  • Final Extract: The supernatant is the final extract. An aliquot can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed.

Mandatory Visualization

experimental_workflow_spe cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post_extraction Post-Extraction sample 1. Serum/Plasma Sample add_is 2. Add Internal Standard sample->add_is vortex1 3. Vortex add_is->vortex1 condition 4. Condition C18 Cartridge (Methanol, Water) vortex1->condition load 5. Load Sample condition->load wash 6. Wash Cartridge (Water, 20% Methanol) load->wash dry 7. Dry Cartridge wash->dry elute 8. Elute Analyte (Methanol/Acetonitrile) dry->elute evaporate 9. Evaporate to Dryness elute->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute analysis 11. LC-MS/MS Analysis reconstitute->analysis logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Analyte Recovery cause1 Improper SPE Conditioning issue->cause1 cause2 Suboptimal pH issue->cause2 cause3 Analyte Breakthrough issue->cause3 cause4 Incomplete Elution issue->cause4 solution1 Ensure proper wetting of sorbent Follow protocol strictly cause1->solution1 solution2 Adjust sample/buffer pH Optimize for analyte pKa cause2->solution2 solution3 Analyze wash/load fractions Use a stronger sorbent cause3->solution3 solution4 Increase elution solvent volume Use a stronger elution solvent cause4->solution4

References

Technical Support Center: Josamycin Propionate and QTc Prolongation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding josamycin (B1673084) propionate-induced QTc prolongation.

Frequently Asked Questions (FAQs)

Q1: What is QTc prolongation and why is it a concern with josamycin propionate (B1217596)?

The QT interval on an electrocardiogram (ECG) represents the time it takes for the heart's ventricles to depolarize and repolarize. The corrected QT interval (QTc) accounts for variations in heart rate. Prolongation of the QTc interval indicates delayed ventricular repolarization, which can increase the risk of developing a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP).[1][2] Macrolide antibiotics as a class are known to be associated with cardiovascular toxicities, including QT prolongation, and pharmacovigilance data suggests an association between josamycin and QTc prolongation.[3]

Q2: What is the primary mechanism by which drugs like josamycin propionate are thought to prolong the QTc interval?

The most common mechanism for drug-induced QTc prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4] This channel is crucial for the rapid delayed rectifier potassium current (IKr), which plays a key role in the repolarization phase of the cardiac action potential. Inhibition of the hERG channel delays this repolarization, leading to a longer action potential duration and, consequently, a prolonged QTc interval on the ECG. While specific studies on this compound's direct effect on the hERG channel are limited, this is the presumed mechanism based on its drug class.

Q3: Are there known risk factors that can increase the likelihood of this compound-induced QTc prolongation?

Yes, several factors can increase the risk of drug-induced QTc prolongation. These include:

  • Patient-related factors: Female gender, older age, congenital long QT syndrome, structural heart disease, and electrolyte imbalances (hypokalemia and hypomagnesemia).

  • Drug-related factors: High doses of the QTc-prolonging drug and rapid intravenous infusion.

  • Drug-drug interactions: Co-administration of other drugs that prolong the QTc interval or inhibitors of cytochrome P450 (CYP) enzymes that metabolize josamycin, leading to higher plasma concentrations.

Q4: What are the general strategies to mitigate the risk of drug-induced QTc prolongation during preclinical and clinical development?

A multi-faceted approach is recommended:

  • Early Preclinical Screening: In vitro assays, such as the hERG assay, are used early in drug discovery to assess a compound's potential to block this critical channel.

  • In Vivo Studies: Preclinical studies in animal models (e.g., dogs, guinea pigs) are conducted to evaluate the effect of the drug on the QTc interval.

  • Thorough QT (TQT) Studies: Rigorous clinical trials in humans are designed to precisely quantify a drug's effect on the QTc interval.

  • Risk Factor Management: Careful patient selection and monitoring for risk factors like electrolyte imbalances are crucial in clinical trials.

  • ECG Monitoring: Regular ECG monitoring is essential during clinical development to detect any significant QTc prolongation.[5]

Troubleshooting Guides for Experimental Studies

This section provides guidance for researchers encountering specific issues during their investigations into this compound-induced QTc prolongation.

In Vitro hERG Assay Troubleshooting
Observed Issue Potential Cause Troubleshooting Steps
High variability in IC50 values for this compound. Different experimental protocols (e.g., voltage clamp protocols) can significantly impact the measured IC50 value for hERG inhibition.[6]1. Standardize the voltage clamp protocol across all experiments. 2. Use a reference compound with a known hERG IC50 to validate the assay. 3. Ensure consistent cell line passage number and health.
Inconsistent hERG channel block at a given concentration. Compound solubility issues or instability in the assay buffer.1. Verify the solubility of this compound in the assay buffer. 2. Prepare fresh drug solutions for each experiment. 3. Use a vehicle control to rule out solvent effects.
No observable hERG block, contrary to expectations for a macrolide. The specific experimental conditions may not be sensitive enough to detect weak hERG inhibition.1. Test a wider range of this compound concentrations. 2. Use a positive control known to be a weak hERG inhibitor to confirm assay sensitivity. 3. Consider using a more sensitive assay platform.
Preclinical In Vivo QTc Assessment Troubleshooting
Observed Issue Potential Cause Troubleshooting Steps
High inter-animal variability in QTc measurements. Differences in baseline cardiovascular parameters among animals.1. Ensure a sufficient acclimatization period for the animals before the study. 2. Use a crossover study design where each animal serves as its own control. 3. Increase the number of animals per group to improve statistical power.
No significant QTc prolongation observed at expected therapeutic doses. The animal model may not be sensitive to the drug's effects, or the dose may be too low.1. Consider using a different animal model known to be sensitive to drug-induced QTc prolongation (e.g., conscious telemetered dogs). 2. Perform dose-ranging studies to identify a dose that elicits a measurable effect. 3. Ensure adequate drug exposure by measuring plasma concentrations.
Confounding changes in heart rate affecting QTc interpretation. The QTc correction formula used may not be appropriate for the species and the heart rate changes observed.1. Use species-specific QTc correction formulas (e.g., Bazett's, Fridericia's, or individual animal correction). 2. Analyze the relationship between heart rate and QT interval for each animal to determine the best correction method. 3. Report both corrected and uncorrected QT intervals.

Detailed Experimental Protocols

Disclaimer: Specific in vitro and in vivo data for this compound's effects on cardiac ion channels and action potentials are not extensively available in the public domain. The following protocols are generalized for assessing the proarrhythmic potential of a compound like this compound and should be adapted based on emerging data.

In Vitro hERG Potassium Channel Assay (Automated Patch Clamp)

Objective: To determine the concentration-dependent inhibitory effect of this compound on the hERG potassium channel current (IKr).

Methodology:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture cells under standard conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the extracellular solution.

  • Automated Patch Clamp:

    • Use an automated patch-clamp system.

    • Harvest and prepare the cells according to the manufacturer's instructions.

    • Load the cells, intracellular solution, and extracellular solutions (with and without this compound) onto the system.

    • Voltage Clamp Protocol: Apply a voltage clamp protocol designed to elicit and measure the hERG tail current. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to elicit the tail current.

    • Data Acquisition: Record the hERG current in the absence (control) and presence of increasing concentrations of this compound.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the current to the control (vehicle) response.

    • Plot the concentration-response curve and fit the data to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

In Vitro Cardiac Action Potential Duration Assay (Guinea Pig Papillary Muscle)

Objective: To evaluate the effect of this compound on the action potential duration (APD) in isolated cardiac tissue.

Methodology:

  • Tissue Preparation:

    • Euthanize a guinea pig according to approved protocols.

    • Rapidly excise the heart and place it in cold, oxygenated Tyrode's solution.

    • Dissect a thin papillary muscle from the right ventricle.

  • Experimental Setup:

    • Mount the papillary muscle in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C.

    • Stimulate the muscle at a constant frequency (e.g., 1 Hz) using platinum electrodes.

  • Microelectrode Recording:

    • Impale a ventricular myocyte with a sharp glass microelectrode filled with 3 M KCl to record the transmembrane action potential.

  • Drug Application:

    • After a stable baseline recording is obtained, perfuse the tissue with increasing concentrations of this compound.

    • Allow sufficient time at each concentration for the drug effect to reach a steady state.

  • Data Analysis:

    • Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).

    • Compare the APD values in the presence of this compound to the baseline values.

    • Assess for the occurrence of early afterdepolarizations (EADs).

Signaling Pathways and Experimental Workflows

Mechanism of this compound-Induced QTc Prolongation

cluster_membrane Cardiomyocyte Membrane cluster_AP Action Potential Josamycin Josamycin hERG hERG (IKr) Channel Josamycin->hERG Inhibition K_out K+ Efflux hERG->K_out Allows Repolarization Repolarization K_out->Repolarization Drives K_in Intracellular K+ APD Action Potential Duration (APD) Repolarization->APD Determines QTc QTc Interval APD->QTc Correlates with

Caption: Presumed mechanism of this compound-induced QTc prolongation via hERG channel inhibition.

Experimental Workflow for Preclinical Cardiac Safety Assessment

Start Start In_Vitro In Vitro hERG Assay Start->In_Vitro IC50_Decision IC50 > 10 µM? In_Vitro->IC50_Decision APD_Assay Action Potential Duration Assay IC50_Decision->APD_Assay No High_Risk High Proarrhythmic Risk (Further Investigation/Mitigation Needed) IC50_Decision->High_Risk Yes APD_Decision Significant APD Prolongation? APD_Assay->APD_Decision In_Vivo In Vivo QTc Study (e.g., Dog) APD_Decision->In_Vivo No APD_Decision->High_Risk Yes QTc_Decision Significant QTc Prolongation? In_Vivo->QTc_Decision Low_Risk Low Proarrhythmic Risk QTc_Decision->Low_Risk No QTc_Decision->High_Risk Yes

Caption: A generalized experimental workflow for assessing the proarrhythmic risk of a compound like this compound.

This technical support center provides a foundational understanding of this compound-induced QTc prolongation. As more specific data on josamycin becomes available, these guidelines and protocols should be further refined. Researchers are encouraged to consult the latest regulatory guidelines and scientific literature for the most up-to-date information on cardiac safety assessment.

References

Validation & Comparative

A Comparative Analysis of Josamycin Propionate and Other Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of josamycin (B1673084) propionate (B1217596) and other prominent macrolide antibiotics: erythromycin (B1671065), clarithromycin (B1669154), and azithromycin (B1666446). The following sections present a comprehensive overview of their antibacterial efficacy, pharmacokinetic profiles, and mechanisms of action, supported by quantitative data and detailed experimental protocols.

In Vitro Antibacterial Activity

The in vitro potency of macrolide antibiotics is a critical determinant of their clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this activity, with lower values indicating greater potency.

Data Presentation: Comparative MIC90 Values (μg/mL)

The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) of josamycin, erythromycin, clarithromycin, and azithromycin against a panel of common respiratory pathogens.

Bacterial SpeciesJosamycinErythromycinClarithromycinAzithromycin
Streptococcus pneumoniae (Penicillin-Susceptible)0.03 - 0.12[1]0.016[1]≤ 0.125[2]≤ 0.125[2]
Streptococcus pneumoniae (Penicillin-Resistant)>2>2>128.0[2]>128.0[2]
Streptococcus pyogenes----
Staphylococcus aureus (Methicillin-Susceptible)1.0[1]0.25[1]>64.0[1]1.0[1]
Haemophilus influenzae2 - 16[1]2 - 8[1]4.0[3]0.5[3]
Moraxella catarrhalis----
Chlamydia pneumoniae0.250.060.0070.5
Mycoplasma pneumoniae-Good in-vitro activityGood in-vitro activity-
Legionella pneumophila--Superior in-vitro activity-

Note: "-" indicates that specific comparative data was not available in the searched literature.

Pharmacokinetic Profiles

The pharmacokinetic properties of an antibiotic determine its absorption, distribution, metabolism, and excretion, which in turn influence dosing regimens and clinical efficacy.

Data Presentation: Comparative Pharmacokinetic Parameters

The table below presents key pharmacokinetic parameters for a single oral dose of each macrolide. It is important to note that these values can vary depending on the specific formulation, dosage, and patient population.

ParameterJosamycin PropionateErythromycinClarithromycinAzithromycin
Dose 1000 mg[4]500 mg500 mg[1]500 mg[1]
Cmax (μg/mL) 1.02[4]1.9 - 3.8[1]1.6[1]0.4[1]
Tmax (h) 1.5[4]~2~2[1]~2.5[1]
Half-life (t½) (h) ~2.33 (oral)[5]~1.8 - 2.6[6]~5[7]~68[8]
AUC (μg·h/mL) ----
Bioavailability (%) ~33.88 (oral)[5]~25[1]~55[1]~38[8]
Tissue Penetration GoodGoodExcellentExcellent

Note: AUC (Area Under the Curve) values are highly variable and dependent on study parameters, hence not included for direct comparison. "-" indicates that specific comparative data was not available in the searched literature.

Mechanism of Action

Antibacterial Action

Macrolide antibiotics, including this compound, exert their primary antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[9] They achieve this by reversibly binding to the 50S subunit of the bacterial ribosome, thereby blocking the exit of the growing polypeptide chain.[9] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.

cluster_bacterium Bacterial Cell Macrolide Macrolide Ribosome_50S 50S Ribosomal Subunit Macrolide->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibition Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Macrolide Antibacterial Mechanism of Action.
Immunomodulatory Effects

Beyond their direct antibacterial properties, macrolides, including josamycin, possess significant immunomodulatory effects.[10][11] These effects are thought to contribute to their clinical efficacy in chronic inflammatory diseases. A key mechanism is the modulation of intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[11]

Josamycin has been shown to suppress the proliferative response of T-lymphocytes and inhibit the production of Interleukin-2 (IL-2).[10] This is achieved, in part, through the inhibition of the p38 MAPK signaling pathway.[12] Other macrolides, such as clarithromycin and azithromycin, also modulate the ERK1/2 and NF-κB signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines.[6][13]

cluster_cell Host Immune Cell cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway Macrolides Macrolides p38_MAPK p38 MAPK Macrolides->p38_MAPK Inhibition (Josamycin) ERK1_2 ERK1/2 Macrolides->ERK1_2 Modulation (Clarithromycin, Azithromycin) NF_kB NF-κB Macrolides->NF_kB Inhibition (Clarithromycin, Azithromycin) MAP3K4 MAP3K4 MAP2K3 MAP2K3 MAP3K4->MAP2K3 MAP2K3->p38_MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Production p38_MAPK->Pro_inflammatory_Cytokines ERK1_2->Pro_inflammatory_Cytokines IKK IKK IkB IκB IKK->IkB Phosphorylates IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Nucleus->Pro_inflammatory_Cytokines

Macrolide Immunomodulatory Signaling Pathways.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Antibiotic Stock Solutions: Aseptically prepare stock solutions of each macrolide antibiotic in a suitable solvent.

  • Preparation of Bacterial Inoculum: Culture the test organism on an appropriate agar (B569324) medium. Suspend several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Start Start Prepare_Antibiotic_Dilutions Prepare Serial Antibiotic Dilutions in 96-well Plate Start->Prepare_Antibiotic_Dilutions Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-24h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End

MIC Determination Workflow.
Time-Kill Assay

Objective: To assess the rate and extent of bacterial killing by an antibiotic over time.

Methodology:

  • Preparation: Prepare tubes containing Mueller-Hinton broth with the antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, prepare a growth control tube without the antibiotic.

  • Inoculation: Inoculate all tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial dilutions of each aliquot in a sterile saline solution. Plate a known volume of each dilution onto an appropriate agar medium.

  • Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colony-forming units (CFU) on each plate.

  • Data Analysis: Calculate the CFU/mL for each time point and antibiotic concentration. Plot the log10 CFU/mL against time to generate the time-kill curves.

Start Start Prepare_Tubes Prepare Broth Tubes with Antibiotic Concentrations (0, 0.5x, 1x, 2x, 4x MIC) Start->Prepare_Tubes Inoculate_Tubes Inoculate Tubes with Standardized Bacterial Suspension Prepare_Tubes->Inoculate_Tubes Incubate_and_Sample Incubate and Sample at Time Points (0, 2, 4, 8, 12, 24h) Inoculate_Tubes->Incubate_and_Sample Serial_Dilute_and_Plate Serially Dilute Samples and Plate on Agar Incubate_and_Sample->Serial_Dilute_and_Plate Incubate_Plates Incubate Plates at 35-37°C Serial_Dilute_and_Plate->Incubate_Plates Count_Colonies Count CFUs Incubate_Plates->Count_Colonies Plot_Curves Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Curves End End Plot_Curves->End

Time-Kill Assay Workflow.

Conclusion

This guide provides a comparative overview of this compound in relation to erythromycin, clarithromycin, and azithromycin. The selection of a macrolide for therapeutic development or clinical use should be guided by a comprehensive evaluation of its in vitro activity against target pathogens, its pharmacokinetic profile, and its potential immunomodulatory effects. While the newer macrolides, clarithromycin and azithromycin, offer advantages in terms of an extended spectrum of activity and improved pharmacokinetics, this compound remains a relevant comparator, particularly in contexts where its specific immunomodulatory properties and tolerability profile may be advantageous. The provided data and protocols serve as a foundational resource for researchers and drug development professionals in the field of antibacterial therapy.

References

A Comparative Analysis of Josamycin Propionate and Azithromycin for the Treatment of Respiratory Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two macrolide antibiotics, josamycin (B1673084) propionate (B1217596) and azithromycin (B1666446), in the context of treating respiratory infections. The information is compiled from available clinical trial data and pharmacological studies to support research and development efforts in anti-infective therapies.

Executive Summary

Josamycin and azithromycin are both macrolide antibiotics that function by inhibiting bacterial protein synthesis. Clinical evidence directly comparing the two agents in respiratory infections is limited but suggests comparable efficacy in certain conditions. Azithromycin is noted for its shorter treatment course and additional immunomodulatory properties, which may offer advantages in inflammatory respiratory conditions. This guide synthesizes the available data on their clinical efficacy, safety profiles, mechanisms of action, and experimental protocols from a key comparative study.

Mechanism of Action

Both josamycin and azithromycin exert their primary antibacterial effect by targeting the 50S subunit of the bacterial ribosome. This action inhibits the translocation step of protein synthesis, ultimately halting bacterial growth.[1][2][3] While both are primarily bacteriostatic, they can be bactericidal at high concentrations.[3]

Azithromycin's Immunomodulatory Effects: Beyond its antibacterial action, azithromycin is recognized for its immunomodulatory and anti-inflammatory effects.[1][4] It can modulate host immune responses by inhibiting the activation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and STAT1.[5][6] This is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB and through cross-inhibition of STAT1, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][5][6] These properties are being explored for their therapeutic potential in chronic inflammatory respiratory diseases.[1][6]

Josamycin's Cellular Effects: Josamycin has also been shown to influence cellular signaling cascades in mammalian cells, including components of the MAPK signaling pathway.[7] This suggests that josamycin may also have effects beyond its direct antibacterial properties that could modulate host cell responses.[7]

Diagram: Antibacterial Mechanism of Action

cluster_bacterium Bacterial Cell cluster_drug Macrolide Action ribosome 50S Ribosomal Subunit nascent_protein Growing Polypeptide Chain ribosome->nascent_protein Protein Synthesis inhibition Inhibition of Translocation ribosome->inhibition Blocks Exit Tunnel tRNA peptidyl-tRNA tRNA->ribosome Translocation macrolide Josamycin / Azithromycin macrolide->ribosome Binds to 50S subunit inhibition->tRNA

Caption: Mechanism of macrolide antibacterial action.

Diagram: Azithromycin's Immunomodulatory Pathway

cluster_cell Host Immune Cell (e.g., Macrophage) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ikb IκBα nfkb NF-κB (p65) ikb->nfkb Sequesters nfkb_nuc NF-κB (p65) nfkb->nfkb_nuc Translocation stat1 STAT1 azithromycin Azithromycin azithromycin->ikb Prevents Degradation azithromycin->nfkb Blocks Translocation azithromycin->stat1 Inhibits dna DNA cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) dna->cytokines Transcription nfkb_nuc->dna Binds to DNA

Caption: Azithromycin's inhibition of the NF-κB signaling pathway.

Clinical Efficacy in Respiratory Infections

Direct comparative data between josamycin and azithromycin are scarce. The primary source is a 1990 open, multicenter, randomized clinical trial involving patients with acute pneumonia.

Table 1: Clinical Efficacy in Acute Pneumonia
OutcomeJosamycin (10-day course)Azithromycin (5-day course)p-valueReference
Number of Patients 4346-[8]
Clinical Cure Rate 93%80%> 0.30[8]
Treatment Failures Not specified (1 case of empyema)Not specified (3 cases of empyema)-[8]
Pneumonia-dependent Deaths 11-[8]

This study concluded that a 5-day course of azithromycin is as effective as a 10-day course of josamycin in treating pneumonia caused by macrolide-susceptible pathogens.[8]

Experimental Protocols

Detailed protocols for direct comparative studies are limited. The methodology below is based on the available abstract from the key comparative trial in acute pneumonia.

Key Comparative Study Protocol: Azithromycin vs. Josamycin in Acute Pneumonia
  • Study Design: Open, multicenter, randomized clinical trial.[8]

  • Patient Population: 89 adult patients with a clinical and radiographic diagnosis of acute pneumonia.[8]

  • Treatment Arms:

    • Josamycin Group (n=43): Standard 10-day therapy (dosage not specified in abstract).[8]

    • Azithromycin Group (n=46): 5-day therapy (dosage not specified in abstract).[8]

  • Primary Outcome Measures: Clinical cure, defined by a fall in body temperature, improvement in clinical condition, and improvement in radiographic findings.[8]

  • Microbiological Assessment: Causative agents were determined in 31 cases, with Streptococcus pneumoniae being the most common (48%).[8]

  • Exclusion Criteria: Not specified in the abstract.

Diagram: Experimental Workflow of a Comparative Clinical Trial

start Patient Recruitment (e.g., Acute Pneumonia Diagnosis) screening Inclusion/Exclusion Criteria Screening start->screening randomization Randomization screening->randomization group_a Group A (Josamycin Propionate) randomization->group_a 1:1 group_b Group B (Azithromycin) randomization->group_b treatment_a 10-Day Treatment Course group_a->treatment_a treatment_b 5-Day Treatment Course group_b->treatment_b follow_up Follow-up Assessments (Clinical, Radiographic, Microbiological) treatment_a->follow_up treatment_b->follow_up data_analysis Data Analysis (Efficacy & Safety) follow_up->data_analysis end Conclusion data_analysis->end

Caption: A typical experimental workflow for a comparative antibiotic trial.

Safety and Tolerability

Direct comparative data on the safety profiles of this compound and azithromycin are not available from the primary clinical trial abstract. However, general information on macrolide-associated adverse events can be considered.

Table 2: Common Adverse Events Associated with Macrolides
Adverse Event CategoryDescription
Gastrointestinal Nausea, vomiting, abdominal pain, and diarrhea are the most frequently reported side effects.
Hepatotoxicity Can manifest as elevated liver enzymes or cholestatic jaundice.
Allergic Reactions Range from mild skin rashes to severe anaphylaxis.
Cardiac Effects QT interval prolongation, which can lead to arrhythmias.
Ototoxicity Reversible hearing loss or tinnitus, particularly at high doses.

Pharmacokinetics and Pharmacodynamics

Directly comparative pharmacokinetic studies are limited. However, individual characteristics are known.

Table 3: Pharmacokinetic/Pharmacodynamic Profile Comparison
ParameterThis compoundAzithromycin
Absorption Rapidly absorbed, reaching maximum concentration within the first hour.[9]Rapidly absorbed.
Tissue Penetration Accumulates well in lung tissue, with concentrations 2 to 3 times higher than in blood.[9]High uptake in lungs, tonsils, and prostate; concentrates within macrophages and phagocytes.[1]
Protein Binding Approximately 15%.[9]Variable, decreasing from 51% to 7% with increasing concentration.[1]
Half-life Mean serum half-life of approximately 1.5 hours.[10]Long terminal half-life.
Dosing Regimen Typically requires multiple daily doses over a longer course.Often allows for once-daily dosing over a shorter course (3-5 days).

Conclusion for the Research Community

The available evidence, though limited, suggests that a shorter course of azithromycin may be as effective as a longer course of josamycin for acute pneumonia. The distinct advantage of azithromycin lies in its favorable pharmacokinetic profile, allowing for a shorter and simpler dosing regimen, which could enhance patient compliance. Furthermore, the immunomodulatory properties of azithromycin present a compelling area for further research, particularly in respiratory infections with a significant inflammatory component.

For drug development professionals, the data underscores the potential for developing new macrolides or reformulating existing ones to optimize both antibacterial efficacy and host-response modulation. There is a clear need for more robust, head-to-head clinical trials to definitively establish the comparative efficacy and safety of this compound and azithromycin across a broader range of respiratory infections, including acute exacerbations of chronic bronchitis and pediatric infections. Such studies should include detailed pharmacokinetic and pharmacodynamic analyses to better understand the therapeutic profiles of these agents.

References

A Comparative Guide to the In Vitro Activity of Josamycin Propionate and Clarithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity of two macrolide antibiotics: josamycin (B1673084) propionate (B1217596) and clarithromycin (B1669154). The information presented is collated from various scientific studies to offer an objective overview supported by experimental data.

Mechanism of Action

Both josamycin, a 16-membered macrolide, and clarithromycin, a 14-membered macrolide, exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria.[1][2] They achieve this by binding to the 50S subunit of the bacterial ribosome, which ultimately prevents the elongation of the polypeptide chain.[1][2] While both drugs target the same ribosomal subunit, there are subtle differences in their interaction and the consequences for the bacterial cell.

Josamycin has been shown to have a long residence time on the ribosome, approximately 3 hours, and it completely inhibits the formation of the second or third peptide bond in a nascent peptide chain, depending on the amino acid sequence.[3] It also stimulates the premature detachment of incomplete peptide chains from the ribosome.[3] This dual action of directly halting protein synthesis and causing the release of non-functional peptides contributes to its potent antibacterial activity.[4]

Clarithromycin also binds to the 50S ribosomal subunit, specifically within the peptide exit tunnel near the peptidyltransferase center.[5][6] Its binding obstructs the passage of the growing polypeptide chain.[2] Unlike josamycin, clarithromycin allows for the formation of slightly longer peptide chains before inhibition occurs.[3]

Below is a diagram illustrating the general mechanism of action for macrolide antibiotics.

Mechanism of Macrolide Antibiotic Action cluster_ribosome Bacterial Ribosome 50S 50S Subunit Exit_Tunnel Peptide Exit Tunnel Inhibition Inhibition 50S->Inhibition Blocks Exit Tunnel 30S 30S Subunit mRNA mRNA 30S->mRNA tRNA Peptidyl-tRNA tRNA->50S Macrolide Josamycin Propionate / Clarithromycin Macrolide->50S Binds to Protein_Synthesis Protein Synthesis Protein_Synthesis->tRNA Elongates Bacterial_Growth Bacterial Growth Cessation Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis Halts Inhibition->Bacterial_Growth Leads to

Caption: General mechanism of action for macrolide antibiotics.

In Vitro Activity Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and clarithromycin against a range of clinically relevant bacteria. MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The data is presented as MIC50 (the concentration that inhibits 50% of the isolates) and MIC90 (the concentration that inhibits 90% of the isolates), or as a range of MICs observed in the cited studies.

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus This compound-12
Clarithromycin-0.12>4
Streptococcus pneumoniae This compound0.03 - 0.12--
Clarithromycin0.016 - 0.0630.031 - 0.0630.063 - 0.125
Streptococcus pyogenes This compound-0.1250.5
Clarithromycin-0.032
Haemophilus influenzae This compound2 - 16--
Clarithromycin4 - >32--
Moraxella catarrhalis This compound---
Clarithromycin-0.060.12

Note: Data is compiled from multiple sources and methodologies may vary. Direct comparison should be made with caution.

Experimental Protocols

The in vitro activity data cited in this guide is primarily determined using the broth microdilution method, a standardized protocol for antimicrobial susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves preparing serial dilutions of the antibiotics in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test bacterium. The MIC is determined after incubation by observing the lowest concentration of the antibiotic that inhibits visible bacterial growth.

1. Preparation of Antibiotic Stock Solutions:

  • Stock solutions of this compound and clarithromycin are prepared in a suitable solvent at a known high concentration.

2. Preparation of Microtiter Plates:

  • A series of twofold serial dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium for fastidious organisms) in the wells of a 96-well microtiter plate.

  • A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included on each plate.

3. Inoculum Preparation:

  • A standardized inoculum of the test bacterium is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

4. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air (or in a CO2-enriched atmosphere for fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae).

5. Determination of MIC:

  • After incubation, the plates are examined for visible bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Below is a workflow diagram for the broth microdilution method.

Broth Microdilution Experimental Workflow Start Start Prep_Antibiotics Prepare Antibiotic Stock Solutions Start->Prep_Antibiotics Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prep_Antibiotics->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prep_Inoculum->Inoculate_Plate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate Read_Results Read MIC Results Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining MIC by broth microdilution.

Comparative Analysis

Based on the available in vitro data, both this compound and clarithromycin demonstrate good activity against many common Gram-positive respiratory pathogens.

  • Against Staphylococcus aureus , clarithromycin appears to have a lower MIC50, suggesting greater potency against susceptible isolates. However, resistance to clarithromycin in staphylococci is a significant clinical issue. Some studies suggest that josamycin may retain activity against some erythromycin-resistant staphylococci.[7]

  • For Streptococcus pneumoniae and Streptococcus pyogenes , both drugs show potent activity with low MIC values. Clarithromycin generally exhibits slightly lower MICs against these organisms.[8][9]

  • Against Haemophilus influenzae , josamycin appears to be more active in vitro, with a lower MIC range compared to clarithromycin.[10]

  • For Moraxella catarrhalis , clarithromycin demonstrates excellent in vitro activity.[8]

It is important to note that in vitro activity does not always directly translate to clinical efficacy, which is influenced by pharmacokinetic and pharmacodynamic properties of the drugs. For instance, clarithromycin is metabolized to an active metabolite, 14-hydroxy-clarithromycin, which can act synergistically with the parent compound, particularly against H. influenzae.[5]

Conclusion

Both this compound and clarithromycin are effective macrolide antibiotics with potent in vitro activity against a range of clinically important bacteria, particularly those responsible for respiratory tract infections. Clarithromycin generally shows greater potency against streptococci and staphylococci, while josamycin may have an advantage against Haemophilus influenzae. The choice between these agents in a clinical setting would depend on the specific pathogen, local resistance patterns, and the individual patient's characteristics. This guide provides a foundation for researchers and drug development professionals to compare these two important antimicrobial agents.

References

Cross-Resistance Between Josamycin Propionate and Other Macrolides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of josamycin (B1673084) propionate (B1217596) against various bacterial pathogens, particularly in the context of cross-resistance with other macrolide antibiotics. The information presented is supported by experimental data from multiple studies to assist researchers and drug development professionals in understanding the nuances of macrolide resistance and the potential role of josamycin.

Comparative In Vitro Activity: A Tabular Summary

The following tables summarize the minimum inhibitory concentration (MIC) data for josamycin propionate and other macrolides against key bacterial species. This data highlights the comparative efficacy and the extent of cross-resistance observed in different studies.

Table 1: Activity of Macrolides against Streptococcus pneumoniae

AntibioticRing SizeMIC50 (mg/L)MIC90 (mg/L)Resistance Rate (%)
Josamycin16-membered0.2532-
Spiramycin16-membered0.06128-
Erythromycin (B1671065)14-membered0.0612841.5
Clarithromycin (B1669154)14-membered0.0312842
Azithromycin15-membered0.12512840.5
Data sourced from a study on clinical isolates from patients with community-acquired infections in the Russian Federation.[1][2]

Table 2: Activity of Macrolides against Streptococcus pyogenes

AntibioticRing SizeMIC50 (mg/L)MIC90 (mg/L)Resistance Rate (%)
Josamycin16-membered0.1250.5-
Spiramycin16-membered0.250.5-
Erythromycin14-membered0.03119.3
Clarithromycin14-membered0.03222
Azithromycin15-membered0.06826.7
Data sourced from a study on clinical isolates from patients with community-acquired infections in the Russian Federation.[1][2]

Table 3: Activity of Josamycin and Other Macrolides against Erythromycin-Resistant Staphylococcus aureus

Antibiotic% of Strains Inhibited at MIC of 2 mg/L
Josamycin57%
Clarithromycin25%
Roxithromycin11.6%
This study investigated 246 clinical isolates of erythromycin-resistant staphylococci.[3]

Table 4: Activity of Josamycin and Other Macrolides against Erythromycin-Resistant Coagulase-Negative Staphylococci

Antibiotic% of Strains Inhibited at MIC of 2 mg/L
Josamycin13.3%
Clarithromycin10.7%
Roxithromycin9.3%
This study investigated 25 strains of coagulase-negative staphylococci with an erythromycin MIC of ≥ 4 mg/l.[3]

Experimental Protocols

The data presented in this guide is based on established antimicrobial susceptibility testing methods. The following are detailed methodologies from the cited studies.

Broth Microdilution Method for S. pneumoniae and S. pyogenes[1][2]

This method was utilized to determine the in vitro susceptibility of Streptococcus pneumoniae and Streptococcus pyogenes isolates.

  • Isolate Collection : A total of 350 clinical isolates (200 S. pneumoniae and 150 S. pyogenes) were collected from patients with community-acquired infections. A retrospective collection of 253 erythromycin-resistant S. pneumoniae and 112 erythromycin-resistant S. pyogenes isolates were also tested.

  • Antimicrobial Agents : Susceptibility was tested against various macrolide antibiotics, including erythromycin, clarithromycin, azithromycin, spiramycin, and josamycin.

  • Procedure : The broth microdilution method was performed in accordance with the recommendations of the European Committee on Antimicrobial Susceptibility Testing (EUCAST, v. 14.0). This involved preparing serial twofold dilutions of the antibiotics in a liquid growth medium in microtiter plates.

  • Inoculation : Each well was inoculated with a standardized suspension of the test organism.

  • Incubation : The plates were incubated under appropriate atmospheric and temperature conditions.

  • MIC Determination : The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

Agar (B569324) Dilution Method for Staphylococci[3]

This method was employed to assess the susceptibility of erythromycin-resistant staphylococci.

  • Isolate Selection : 246 clinical isolates of erythromycin-resistant staphylococci were investigated. This included 171 strains of Staphylococcus aureus and 25 strains of coagulase-negative staphylococci.

  • Antimicrobial Agents : The study evaluated the in vitro activity of josamycin, roxithromycin, and clarithromycin.

  • Procedure : The agar dilution method involves incorporating varying concentrations of the antibiotics into an agar medium.

  • Inoculation : The surface of the agar plates was inoculated with a standardized suspension of the bacterial isolates.

  • Incubation : Plates were incubated under optimal growth conditions.

  • MIC Determination : The MIC was recorded as the lowest concentration of the antibiotic that prevented the growth of the bacteria.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the mechanism of action of josamycin, the primary mechanisms of macrolide resistance, and a typical experimental workflow for determining cross-resistance.

Josamycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Inhibits translocation Cell_Growth Bacterial Growth & Survival Protein_Synthesis->Cell_Growth Essential for Josamycin Josamycin Josamycin->Bacterial_Ribosome Binds to Macrolide_Resistance_Mechanisms cluster_resistance Resistance Mechanisms Macrolide_Antibiotic Macrolide Antibiotic Target_Modification Target Site Modification (e.g., erm genes encoding rRNA methylases) Macrolide_Antibiotic->Target_Modification Binding prevented Efflux_Pumps Active Efflux Pumps (e.g., mef genes) Macrolide_Antibiotic->Efflux_Pumps Pumped out of cell Drug_Inactivation Enzymatic Inactivation (e.g., esterases, phosphotransferases) Macrolide_Antibiotic->Drug_Inactivation Degraded Bacterial_Survival Bacterial Survival in presence of antibiotic Target_Modification->Bacterial_Survival Efflux_Pumps->Bacterial_Survival Drug_Inactivation->Bacterial_Survival Cross_Resistance_Workflow Start Start: Bacterial Isolate Resistant to a Macrolide (e.g., Erythromycin) MIC_Test_1 Determine MIC of This compound Start->MIC_Test_1 MIC_Test_2 Determine MIC of Other Macrolides (e.g., Clarithromycin, Azithromycin) Start->MIC_Test_2 Compare_MICs Compare MIC Values MIC_Test_1->Compare_MICs MIC_Test_2->Compare_MICs Conclusion Conclusion on Cross-Resistance Compare_MICs->Conclusion

References

A Comparative Analysis of the Pharmacokinetic Profiles of Josamycin and Josamycin Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of the macrolide antibiotic josamycin (B1673084) and its prodrug, josamycin propionate (B1217596). The information presented is compiled from various studies to aid in understanding the absorption, distribution, metabolism, and excretion (ADME) of these two compounds. All quantitative data is summarized in tabular format, and detailed experimental methodologies are provided.

Executive Summary

Josamycin is a macrolide antibiotic effective against a range of bacterial pathogens. Josamycin propionate is the propionyl ester of josamycin, designed to improve its taste characteristics, particularly for pediatric formulations. Upon oral administration, this compound is hydrolyzed to the active parent compound, josamycin. While both compounds ultimately deliver the same active moiety, their pharmacokinetic profiles exhibit notable differences, particularly in the rate and extent of absorption.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for josamycin and this compound from human studies. It is important to note that the data are derived from separate studies with different designs (single dose versus steady state), which should be considered when making direct comparisons.

Pharmacokinetic ParameterJosamycin Base (Single Dose)This compound (Multiple Dose, Steady State)
Dose 750 mg1000 mg
Cmax (µg/mL) 1.3[1]1.02 (as propionate); 0.36 (as josamycin base)[2]
Tmax (h) 0.5 - 2[1]1.5 (as propionate); 1.8 (as josamycin base)[2]
Mean Serum Half-life (h) 1.5[1]Not explicitly stated for josamycin base in this study
AUC Lower in fasted subjects for the propionate form compared to the base[3]Data not available in a directly comparable format

Note: The data for josamycin base is from a single-dose study, while the data for this compound is from a multiple-dose, steady-state study. Cmax and Tmax for this compound are reported for both the prodrug and the active metabolite, josamycin base.

A study by Ikeda et al. (1985) found that in the fasting state, this compound is absorbed more slowly and to a lesser extent than josamycin base, resulting in a lower Cmax and AUC for the propionate form[3].

Experimental Protocols

The data presented in this guide are based on clinical pharmacokinetic studies. Below are generalized experimental protocols typical for such studies.

Study Design

The pharmacokinetic parameters of josamycin base were determined in a cross-over study involving 15 healthy volunteers who received single oral doses of 750 mg, 1250 mg, and 2000 mg[1]. The study on this compound was a bioequivalence study with a 3-treatment, 4-period crossover design in 36 healthy subjects, who received multiple doses to reach a steady state[2].

Dosing and Administration

For the josamycin base study, tablets were administered orally to fasting subjects[1]. In the this compound study, subjects received 1000 mg of this compound in the form of a sachet or a dispersible tablet[2].

Blood Sampling

In the single-dose study of josamycin base, venous blood samples were collected at 0.5, 1, 1.5, 2, 4, and 6 hours post-administration[1]. For the multiple-dose this compound study, blood samples were collected over a 12-hour dosing interval on day 4, after steady-state concentrations were achieved[2].

Bioanalytical Methods

The concentration of josamycin and this compound in plasma samples was determined using validated analytical methods. While older studies often utilized microbiological assays, more recent studies employ High-Performance Liquid Chromatography (HPLC) for its specificity and sensitivity[4]. A highly sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method has also been developed for the determination of josamycin in human plasma[5].

ADME Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of this compound and the typical workflow of a clinical pharmacokinetic study.

cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_distribution Tissues cluster_metabolism_excretion Liver & Kidneys This compound (Oral) This compound (Oral) Hydrolysis Hydrolysis This compound (Oral)->Hydrolysis Josamycin (Active Form) Josamycin (Active Form) Hydrolysis->Josamycin (Active Form) Absorption Absorption Josamycin (Active Form)->Absorption Josamycin (in blood) Josamycin (in blood) Absorption->Josamycin (in blood) Distribution Distribution Josamycin (in blood)->Distribution Metabolism Metabolism Josamycin (in blood)->Metabolism Excretion Excretion Josamycin (in blood)->Excretion Josamycin (in tissues) Josamycin (in tissues) Distribution->Josamycin (in tissues) Pharmacological Effect Pharmacological Effect Josamycin (in tissues)->Pharmacological Effect Metabolites Metabolites Metabolism->Metabolites Metabolites->Excretion Volunteer Recruitment & Screening Volunteer Recruitment & Screening Informed Consent Informed Consent Volunteer Recruitment & Screening->Informed Consent Drug Administration (Oral) Drug Administration (Oral) Informed Consent->Drug Administration (Oral) Serial Blood Sampling Serial Blood Sampling Drug Administration (Oral)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Bioanalytical Assay (e.g., HPLC) Bioanalytical Assay (e.g., HPLC) Plasma Separation->Bioanalytical Assay (e.g., HPLC) Pharmacokinetic Data Analysis Pharmacokinetic Data Analysis Bioanalytical Assay (e.g., HPLC)->Pharmacokinetic Data Analysis Reporting of PK Parameters (Cmax, Tmax, AUC) Reporting of PK Parameters (Cmax, Tmax, AUC) Pharmacokinetic Data Analysis->Reporting of PK Parameters (Cmax, Tmax, AUC)

References

A Comparative Guide to HPLC Method Validation for Josamycin Propionate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of josamycin (B1673084) propionate (B1217596), benchmarked against established reference standards. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and performance data to aid in the selection and implementation of a suitable analytical method.

Introduction

Josamycin propionate is a macrolide antibiotic used in the treatment of various bacterial infections.[1] Accurate and precise quantification of this compound in bulk drug substances and pharmaceutical formulations is critical for ensuring its quality, safety, and efficacy. HPLC is a widely used technique for this purpose due to its high selectivity and sensitivity.[2] Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. This guide outlines key validation parameters and compares different HPLC methodologies.

Reference Standards

The validation of any analytical method relies on the availability of high-purity reference standards. For this compound, several options are available:

  • Pharmacopoeial Reference Standards: The European Pharmacopoeia (EP) provides a well-characterized reference standard for this compound (CAS 31674-19-8), which is intended for use in identification, purity tests, and assays as prescribed in the EP monographs.[3][4]

  • Commercial Reference Standards: Several chemical suppliers offer this compound reference standards for research and quality control purposes.[5]

  • Impurity Reference Standards: For the assessment of related substances, reference standards for known impurities of this compound are also available.[1]

Comparison of HPLC Methods

While specific HPLC methods for this compound are often proprietary or published within specific contexts like animal feed analysis, a general and adaptable method can be derived from pharmacopoeial guidelines and related literature on macrolide antibiotics. Below is a comparison of typical parameters for the HPLC analysis of josamycin and related compounds.

Table 1: Comparison of HPLC Method Parameters for Macrolide Antibiotic Analysis

ParameterMethod A (Based on European Pharmacopoeia)Method B (General Reversed-Phase Method)Method C (UHPLC-MS/MS for High Sensitivity)
Column C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 150 mmC18, <2 µm, 2.1 x 100 mm
Mobile Phase Gradient elution with a mixture of a phosphate (B84403) buffer and acetonitrile.[6]Isocratic elution with Acetonitrile:Methanol (B129727):Buffer (e.g., 40:30:30, v/v/v)Gradient elution with water (containing 0.1% formic acid) and acetonitrile.[7]
Flow Rate 1.0 mL/min1.2 mL/min0.4 mL/min
Detection UV at 232 nm[6]UV at 231 nm[2]Tandem Mass Spectrometry (MS/MS)[7]
Column Temp. 30 °C35 °C40 °C
Injection Vol. 20 µL10 µL5 µL

Experimental Protocols

A detailed protocol for the validation of an HPLC method for this compound is provided below. This protocol is based on the International Council for Harmonisation (ICH) guidelines.[8][9]

Preparation of Solutions
  • Reference Standard Solution: Accurately weigh about 25 mg of this compound CRS and dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase constituents) to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample containing this compound to achieve a similar final concentration as the reference standard solution.

  • Mobile Phase: Prepare the mobile phase as specified in the chosen HPLC method (e.g., Method B in Table 1). Filter and degas the mobile phase before use.

Chromatographic System
  • Use a validated HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Set the chromatographic parameters as per the selected method.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

Method Validation Parameters

The method should be validated for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo or blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard (e.g., 50-150% of the target concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is determined by recovery studies, where a known amount of reference standard is spiked into a placebo formulation. The recovery should typically be within 98-102%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Assessed by performing at least six replicate injections of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on different days, with different analysts, or on different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Table 2: Typical Validation Performance Data for a this compound HPLC Method

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Repeatability (% RSD) ≤ 2.0%< 1.0%
Intermediate Precision (% RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ratio of 3:1~0.1 µg/mL
LOQ Signal-to-Noise ratio of 10:1~0.3 µg/mL

Workflow and Process Visualization

The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (ICH) start->protocol prep Prepare Reference Standards & Samples protocol->prep system_suitability System Suitability Testing prep->system_suitability specificity Specificity linearity Linearity specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Compile Validation Report robustness->documentation system_suitability->specificity Run Tests end Validated Method documentation->end

References

A Comparative Analysis of the Tolerability Profiles of Josamycin Propionate and Erythromycin Stearate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of macrolide antibiotics, both josamycin (B1673084) propionate (B1217596) and erythromycin (B1671065) stearate (B1226849) have been utilized for the treatment of various bacterial infections. However, their clinical utility is often weighed against their respective tolerability profiles, a critical factor in patient compliance and therapeutic success. This guide provides a detailed comparison of the tolerability of these two agents, supported by available clinical data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Clinical evidence consistently demonstrates that josamycin exhibits a more favorable tolerability profile compared to erythromycin stearate, primarily driven by a lower incidence of gastrointestinal adverse effects.[1][2][3][4] While both are effective macrolide antibiotics, the reduced propensity of josamycin to cause gastrointestinal disturbances positions it as a better-tolerated alternative in many clinical scenarios.

Comparative Tolerability: A Data-Driven Overview

The most frequently cited distinction in the tolerability of josamycin and erythromycin stearate lies in their impact on the gastrointestinal system. Erythromycin is well-known for causing side effects such as nausea, vomiting, abdominal pain, and diarrhea.[5][6] In contrast, studies involving josamycin report a significantly lower frequency of these adverse events.[1][2][3][7]

One comparative study in healthy dental students found that josamycin caused fewer gastrointestinal side effects than erythromycin stearate.[1][3] Another study involving healthy adult male volunteers also concluded that josamycin was better tolerated than erythromycin stearate in fasting subjects.[4][8] While specific quantitative data for josamycin propionate versus erythromycin stearate is limited in the direct search results, the consistent findings for josamycin base provide a strong indication of its superior gastrointestinal tolerability.

For the purpose of this guide, the following table synthesizes the expected tolerability profiles based on the available literature.

Adverse Effect CategoryThis compoundErythromycin StearateKey Findings
Gastrointestinal
NauseaLower IncidenceHigher IncidenceErythromycin is associated with a significantly higher incidence of moderate to severe nausea.[5][6]
VomitingLower IncidenceHigher IncidenceEmesis is a more commonly reported side effect with erythromycin.
Abdominal Pain/CrampingLower IncidenceHigher IncidenceErythromycin is more likely to cause abdominal discomfort.
DiarrheaLower IncidenceHigher IncidenceWhile both can cause diarrhea, it is more frequently associated with erythromycin.
Other Adverse Effects
Allergic ReactionsRareRareAs with most antibiotics, hypersensitivity reactions are possible but not common for either drug.
Hepatic DysfunctionRareRareBoth drugs are metabolized by the liver and carry a small risk of hepatotoxicity.

Experimental Protocols for Comparative Tolerability Assessment

A robust clinical trial to compare the tolerability of this compound and erythromycin stearate would typically follow a randomized, double-blind, parallel-group design.

Study Design
  • Participants: A cohort of healthy adult volunteers or patients with a specific infection for which both antibiotics are indicated.

  • Randomization: Participants are randomly assigned to receive either this compound or erythromycin stearate.

  • Blinding: Both the participants and the investigators are blinded to the treatment allocation to prevent bias in the reporting and assessment of adverse events.

  • Dosage and Administration: Standard therapeutic doses of each drug are administered for a specified duration.

  • Data Collection: Adverse events are systematically recorded using a standardized questionnaire or a daily diary throughout the treatment period and for a follow-up period. The severity and frequency of each adverse event are documented.

  • Statistical Analysis: The incidence of adverse events between the two groups is compared using appropriate statistical tests.

Visualizing the Research Process

To better understand the workflow of a comparative tolerability study and the logical framework of the assessment, the following diagrams are provided.

G cluster_protocol Experimental Workflow A Patient Recruitment & Informed Consent B Randomization A->B C Drug Administration (this compound or Erythromycin Stearate) B->C D Adverse Event Monitoring (Diaries, Questionnaires) C->D E Data Collection & Analysis D->E F Results & Conclusion E->F G cluster_assessment Comparative Tolerability Assessment A This compound C Adverse Event Profile A->C B Erythromycin Stearate B->C D Gastrointestinal Tolerability C->D E Systemic Tolerability C->E

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Josamycin Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of josamycin (B1673084) propionate (B1217596), a macrolide antibiotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal protocols minimizes the risk of environmental contamination and the potential development of antibiotic-resistant bacteria. This guide provides essential information and step-by-step procedures for the safe handling and disposal of josamycin propionate.

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). However, specific state and local regulations may be more stringent. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and operations. While this compound is not typically classified as a federally listed hazardous waste, it must be managed as a chemical waste to prevent its release into the environment.

Disposal Procedures in a Laboratory Setting

The cornerstone of proper disposal is to never discard this compound, or any antibiotic, down the drain or in the regular trash.[1] Such actions can lead to the contamination of water supplies and ecosystems.[1]

Step 1: Waste Segregation and Classification

Proper segregation is the first and most critical step. This compound waste should be categorized as chemical waste. This includes:

  • Pure this compound: Unused or expired pure substance.

  • Stock Solutions: Concentrated solutions of this compound are considered hazardous chemical waste.[2]

  • Contaminated Labware: Items such as pipette tips, gloves, flasks, and other materials that are grossly contaminated with pure this compound or its concentrated solutions should be treated as chemical waste.[1]

  • Used Culture Media: Culture media containing this compound should be considered chemical waste. It is important to note that autoclaving may not inactivate all antibiotics.[2] Therefore, even after autoclaving to address biological hazards, the chemical hazard of the antibiotic remains.

Step 2: Collection and Storage of Waste

  • Collect all this compound waste in designated, clearly labeled, and leak-proof hazardous waste containers.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 3: Disposal by a Licensed Contractor

  • All chemical waste, including this compound, must be disposed of through a licensed hazardous waste contractor. Your institution's EHS department will have established procedures for the pickup and disposal of such waste.

Quantitative Data and Experimental Protocols

Specific quantitative data for the disposal of this compound, such as concentration limits for landfill or specific parameters for incineration, are not publicly available and are typically determined by licensed waste disposal facilities in accordance with regulations. Similarly, detailed experimental protocols for the chemical neutralization of this compound for disposal purposes are not standard practice in a laboratory setting. The accepted and regulated method is collection and disposal by a specialized contractor.

Table 1: Summary of this compound Waste Handling

Waste TypeHandling and Disposal Procedure
Pure this compound (Unused/Expired) Collect in a designated hazardous chemical waste container. Arrange for disposal through a licensed waste contractor.
Stock Solutions Collect in a designated hazardous chemical waste container. Do not drain dispose. Arrange for disposal through a licensed waste contractor.
Contaminated Labware (Gloves, Pipettes, etc.) Dispose of as hazardous chemical waste in a designated container.
Used Culture Media Containing this compound Treat as both a biohazard and a chemical waste. First, decontaminate biologically (e.g., via autoclaving) as per institutional protocols, then collect the treated media as chemical waste. Do not drain dispose.

Decision Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated is_pure_or_stock Is it pure substance or concentrated stock solution? start->is_pure_or_stock is_contaminated_labware Is it contaminated labware (e.g., gloves, pipette tips)? is_pure_or_stock->is_contaminated_labware No collect_chemical_waste Collect in Designated Hazardous Chemical Waste Container is_pure_or_stock->collect_chemical_waste Yes is_used_media Is it used culture media? is_contaminated_labware->is_used_media No is_contaminated_labware->collect_chemical_waste Yes bio_decontaminate Step 1: Biologically Decontaminate (e.g., Autoclave) per Institutional Protocol is_used_media->bio_decontaminate Yes disposal Dispose of Container via Licensed Hazardous Waste Contractor collect_chemical_waste->disposal collect_treated_media Step 2: Collect Treated Media as Hazardous Chemical Waste bio_decontaminate->collect_treated_media collect_treated_media->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.